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  • Product: 1,3''-Di-HABA Kanamycin A Sulfate

Core Science & Biosynthesis

Foundational

The Structural Evolution of Aminoglycosides: SAR of HABA-Substituted Kanamycin A (Amikacin)

Executive Summary The relentless evolution of bacterial resistance mechanisms has necessitated the rational design of next-generation antibiotics. Kanamycin A, a foundational 2-deoxystreptamine (2-DOS) aminoglycoside, is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of bacterial resistance mechanisms has necessitated the rational design of next-generation antibiotics. Kanamycin A, a foundational 2-deoxystreptamine (2-DOS) aminoglycoside, is highly susceptible to deactivation by Aminoglycoside-Modifying Enzymes (AMEs). The semi-synthetic addition of an L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) moiety at the N-1 position yields Amikacin—a molecule that fundamentally alters the structure-activity relationship (SAR) landscape. This technical guide explores the mechanistic causality, regioselective synthesis, and biological evaluation of HABA-substituted aminoglycosides for drug development professionals.

The Mechanistic Imperative for N-1 Modification

Aminoglycosides exert their bactericidal effect by binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA), causing mRNA misreading and halting protein translation 1. However, pathogenic bacteria express AMEs—specifically acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH)—which covalently modify the antibiotic's hydroxyl and amine groups, abolishing ribosomal affinity.

Kanamycin A possesses multiple sites vulnerable to AME attack. By covalently attaching the L-HABA group to the N-1 position of the central 2-DOS ring, researchers successfully generated Amikacin 2. This bulky side chain acts as a steric shield, blocking the access and decreasing the affinity of various AMEs. Consequently, Amikacin retains only one primary site susceptible to enzymatic attack, compared to six sites on legacy aminoglycosides like gentamicin and tobramycin [[3]]().

G KanA Kanamycin A AME Aminoglycoside-Modifying Enzymes (AAC, ANT, APH) KanA->AME Susceptible HABA L-HABA Substitution at N-1 Position KanA->HABA Semi-Synthesis Inact Inactivated Drug (Loss of Efficacy) AME->Inact Acetylation/Phosphorylation Amikacin Amikacin (HABA-Kanamycin A) HABA->Amikacin Steric Shielding Amikacin->AME Resists Modification Ribosome 16S rRNA A-Site (Translation Inhibition) Amikacin->Ribosome High Affinity Binding

Logical mechanism of AME evasion and ribosomal targeting by HABA-substituted Kanamycin A.

Structure-Activity Relationship (SAR) Dynamics

The SAR of HABA-substituted aminoglycosides is governed by strict regiochemical and stereochemical rules. The HABA chain specifically protects against AAC(3), ANT(2''), and APH(2'') enzymes by physically occluding the binding pockets of these kinases and transferases 4.

Stereospecificity: The Crucial Role of the L-(-) Isomer

Why does the L-isomer of HABA work while the D-isomer fails? The N-1 primary amine of Kanamycin A normally forms a critical electrostatic interaction with the phosphate backbone of the 16S rRNA. Acylating this amine to form an amide removes its positive charge. However, the α -hydroxyl group of the L-HABA side chain is perfectly oriented in 3D space to act as a hydrogen bond donor, effectively replacing the lost electrostatic interaction with the rRNA (specifically near residues U1495/C1496). The D-isomer projects this hydroxyl group into the solvent, failing to form the compensatory H-bond and resulting in a drastic loss of ribosomal affinity.

Regioselectivity: Why N-1?

Substitution at N-3 or the peripheral sugar amines (like N-6') with HABA does not yield the same broad-spectrum AME resistance. The N-1 position sits at the threshold of the A-site binding pocket; extending a bulky group here projects it directly into the path where AMEs attempt to dock, without disrupting the core 2-DOS binding deep within the ribosomal RNA helix. This principle was further validated in the development of next-generation neoglycosides like Plazomicin (ACHN-490), which pairs the N-1 HABA group with a C-6' hydroxyethyl modification to achieve near-total AME evasion 5.

Quantitative SAR Data Summary
Modification SiteSubstituentImpact on AME ResistanceImpact on 16S rRNA AffinityRepresentative Compound
None Hydrogen (Wild-type)Highly SusceptibleBaseline (High)Kanamycin A
N-1 L-HABAHigh (Blocks AAC3, ANT2'', APH2'')Maintained / EnhancedAmikacin
N-1 D-HABAModerateSignificantly Decreased D-Amikacin (Inactive)
N-3 L-HABAPoorAbolishedN-3 Isomer
N-1 & C-6' L-HABA & HydroxyethylNear-Total (Blocks AAC6' also)MaintainedPlazomicin (ACHN-490)

Self-Validating Experimental Protocols

To engineer and evaluate HABA-substituted aminoglycosides, researchers must employ rigorous, self-validating methodologies. Below are the definitive protocols for regioselective synthesis and biological evaluation.

Protocol A: Regioselective Synthesis of Amikacin via Transition-Metal Chelation

Causality Check: Kanamycin A has four primary amines. Direct acylation leads to a statistical mixture of inactive isomers. By introducing Zn²⁺, the metal selectively chelates the N-1 and N-3 amines (due to the favorable geometry of the adjacent hydroxyl groups on the 2-DOS ring). This temporarily shields them, allowing the highly reactive N-6' and N-3'' amines to be masked with Boc protecting groups.

Step-by-Step Methodology:

  • Chelation: Dissolve Kanamycin A free base in a mixture of DMSO and water. Add 3.0 equivalents of Zinc Acetate ( Zn(OAc)2​ ). Stir at room temperature for 4 hours to ensure complete chelation of the 2-DOS ring amines.

  • Selective Protection: Slowly add 2.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). The unchelated N-6' and N-3'' amines are converted to Boc-carbamates.

  • Decomplexation: Add an excess of EDTA to strip the Zn²⁺ ions, liberating the N-1 and N-3 amines. Extract the intermediate.

  • Regioselective Acylation: The N-1 amine is sterically less hindered than N-3. React the intermediate with 1.1 equivalents of the N-hydroxysuccinimide (NHS) active ester of N-Cbz-L-HABA in aqueous THF.

  • Validation (Self-Correction): Before deprotection, run 2D NMR (HMBC). Confirm the cross-peak between the N-1 proton and the carbonyl carbon of the HABA amide to validate regiochemistry.

  • Global Deprotection: Subject the purified intermediate to catalytic hydrogenolysis ( H2​ , Pd/C) to remove the Cbz group, followed by mild TFA treatment to cleave the Boc groups. Purify via ion-exchange chromatography to yield Amikacin.

Synth Step1 Kanamycin A Step2 Zn2+ Chelation & Selective Protection Step1->Step2 Mask N-6', N-3'' Step3 Free N-1 Amine Intermediate Step2->Step3 Regioselective Control Step4 Acylation with L-HABA Active Ester Step3->Step4 Amide Bond Formation Step5 Global Deprotection (Acidic Cleavage) Step4->Step5 Remove Protecting Groups Step6 Amikacin (1-N-HABA-Kanamycin A) Step5->Step6 Purification

Step-by-step synthetic workflow for the regioselective N-1 HABA substitution of Kanamycin A.

Protocol B: In Vitro Ribosomal Translation Inhibition Assay

Causality Check: Standard MIC assays cannot differentiate between poor cellular uptake, efflux pump activation, or poor ribosomal binding. An in vitro S30 extract assay isolates the ribosomal target, providing direct SAR data for the HABA modification's affinity.

Step-by-Step Methodology:

  • Extract Preparation: Prepare an E. coli S30 extract (ribosome-rich fraction) depleted of endogenous mRNA.

  • Reporter Setup: Utilize a dual-luciferase reporter plasmid containing Firefly luciferase (flanked by a wild-type bacterial promoter) and Renilla luciferase (internal control). Self-Validation: The dual system ensures that non-specific quenching of the luminescence signal by the test compound is mathematically normalized.

  • Compound Titration: Add the synthesized HABA-aminoglycoside at concentrations ranging from 0.1 μ M to 100 μ M to the S30 extract along with an ATP/GTP energy regeneration mix and amino acids.

  • Initiation & Readout: Add the reporter plasmid to initiate coupled transcription-translation. Incubate at 37°C for 60 minutes. Quench the reaction and read luminescence. Calculate the IC50​ for translation inhibition based on the Firefly/Renilla ratio.

Conclusion

The addition of the L-HABA side chain to the N-1 position of Kanamycin A represents a masterclass in rational antibiotic design. By understanding the spatial constraints of the 16S rRNA A-site and the docking mechanisms of Aminoglycoside-Modifying Enzymes, researchers engineered Amikacin to maintain critical ribosomal hydrogen bonding while erecting an impenetrable steric shield against enzymatic deactivation. As resistance continues to evolve, the SAR principles derived from HABA substitution remain foundational for the development of next-generation neoglycosides.

References

  • Source: wikipedia.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: asm.

Sources

Exploratory

chemical properties and stability of 1,3''-Di-HABA Kanamycin A Sulfate

An In-Depth Technical Guide to the Chemical Properties and Stability of 1,3''-Di-HABA Kanamycin A Sulfate Introduction: Contextualizing a Critical Analytical Standard The landscape of antibacterial therapeutics is a cont...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 1,3''-Di-HABA Kanamycin A Sulfate

Introduction: Contextualizing a Critical Analytical Standard

The landscape of antibacterial therapeutics is a continuous battle against microbial resistance. Aminoglycosides, such as Kanamycin A, discovered in 1957 from Streptomyces kanamyceticus, have long been mainstays in treating serious Gram-negative bacterial infections. Their mechanism of action involves binding to the bacterial 30S ribosomal subunit, which leads to protein synthesis inhibition and cell death. To combat emerging resistance, semi-synthetic derivatives were developed. Amikacin, a derivative of Kanamycin A, was synthesized to overcome the enzymatic modification that inactivates many aminoglycosides.

During the synthesis of Amikacin, where Kanamycin A is acylated with an (S)-4-amino-2-hydroxybutyryl (HABA) side chain, several byproducts and impurities can form. Among these, 1,3''-Di-HABA Kanamycin A Sulfate is a significant impurity. It is a di-substituted derivative where two HABA moieties are attached to the Kanamycin A core. Understanding the chemical nature and stability of this specific molecule is not merely an academic exercise; it is critical for the quality control, safety, and efficacy of Amikacin drug products. As a well-characterized reference standard, it enables the development and validation of robust analytical methods to ensure that Amikacin is free from unacceptable levels of this and other related substances.

This guide provides a comprehensive technical overview of the chemical properties and stability profile of 1,3''-Di-HABA Kanamycin A Sulfate, offering field-proven insights and methodologies for researchers, quality control analysts, and drug development professionals.

Part 1: Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of 1,3''-Di-HABA Kanamycin A Sulfate is the bedrock of any stability or analytical program. These properties dictate its behavior in solution, its interaction with analytical systems, and its potential degradation pathways.

The molecule itself is a complex glycoside, consisting of a central 2-deoxystreptamine ring linked to two amino-sugar moieties, which are in turn substituted with the HABA side chains.

Structural and Chemical Identity

The structure of 1,3''-Di-HABA Kanamycin A is presented below. The HABA groups are attached at the N-1 position of the 2-deoxystreptamine ring and the N-3'' position of the 3''-amino-3''-deoxy-α-D-glucopyranosyl ring.

Figure 1: Schematic structure of 1,3''-Di-HABA Kanamycin A.
Key Physicochemical Data

The essential properties of 1,3''-Di-HABA Kanamycin A Sulfate are summarized in the table below. This data is critical for preparing standard solutions, selecting analytical column chemistry, and interpreting analytical results.

PropertyValueSource(s)
IUPAC Name (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-((S)-4-amino-2-hydroxybutanamido)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R
Foundational

history and development of 1,3''-Di-HABA Kanamycin derivatives

An In-Depth Technical Guide to the History and Development of HABA-Modified Kanamycin Derivatives Authored by a Senior Application Scientist Introduction: The Kanamycin Conundrum and the Dawn of Semisynthesis Kanamycin,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of HABA-Modified Kanamycin Derivatives

Authored by a Senior Application Scientist

Introduction: The Kanamycin Conundrum and the Dawn of Semisynthesis

Kanamycin, an aminoglycoside antibiotic isolated in 1957 from Streptomyces kanamyceticus by Hamao Umezawa, marked a significant advancement in the fight against serious Gram-negative bacterial infections.[1] Like other aminoglycosides, its mechanism of action involves high-affinity binding to the 16S ribosomal RNA of the bacterial 30S ribosome subunit.[1][2] This binding, specifically at the aminoacyl-tRNA acceptor site (A-site), disrupts protein synthesis by causing codon misreading and premature termination, leading to the accumulation of nonfunctional proteins and ultimately, bacterial cell death.[2][3] Kanamycin is therefore a potent, concentration-dependent bactericidal agent.[3][4]

However, the widespread clinical use of kanamycin and other aminoglycosides led to the inevitable rise of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[5] These enzymes, often encoded on mobile genetic elements like plasmids, inactivate the drug by adding chemical groups through N-acetylation, O-phosphorylation, or O-adenylylation.[5][6] The amino and hydroxyl groups on the kanamycin scaffold are prime targets for these enzymes, rendering the antibiotic unable to bind to its ribosomal target. This escalating resistance threatened the clinical utility of the entire class, creating an urgent need for new agents that could evade these enzymatic defenses. The solution came not from a new natural product, but from the strategic chemical modification of the existing kanamycin scaffold, heralding the era of semisynthetic aminoglycosides.

Part 1: The Genesis of Amikacin - A Strategic Modification to Thwart Resistance

The primary and most clinically successful HABA (L-(-)-4-amino-2-hydroxybutyric acid) derivative of kanamycin is Amikacin . It is crucial to clarify that Amikacin is a 1-N-HABA Kanamycin A derivative. The compound 1,3''-Di-HABA Kanamycin A is typically a di-acylated byproduct formed during the synthesis of Amikacin and is not the intended therapeutic agent.

The development of Amikacin in 1972 was a landmark achievement in medicinal chemistry, representing a direct and successful response to the challenge of enzymatic resistance.[1] Researchers hypothesized that attaching a bulky side chain to one of the amino groups targeted by AMEs could sterically shield the antibiotic from modification. The choice of the L-HABA moiety and its attachment to the N-1 position of the central 2-deoxystreptamine (2-DOS) ring of Kanamycin A was a masterstroke. This single modification proved remarkably effective at protecting the aminoglycoside from a wide range of AMEs, including many that could inactivate kanamycin, gentamicin, and tobramycin.[7] This strategic chemical alteration restored and even expanded the antibacterial spectrum, making Amikacin a vital second-line drug for treating multidrug-resistant tuberculosis and severe infections caused by resistant Gram-negative bacteria.[8]

Part 2: The Synthesis of Amikacin from Kanamycin A

The synthesis of Amikacin requires the regioselective acylation of the N-1 amino group of Kanamycin A, while leaving other, more reactive amino groups untouched—particularly the N-6' and N-3 groups. This is a significant chemical challenge that has been addressed through various strategies involving protecting groups and reaction condition control.

General Synthesis Strategy

The core strategy involves three main phases:

  • Protection: The more reactive amino groups at the 6'- and 3-positions of Kanamycin A are selectively protected. The benzyloxycarbonyl (Cbz or Z) group is a common choice for this purpose.[9]

  • Acylation: The remaining free amino group at the N-1 position is acylated with an activated and protected derivative of L-HABA.

  • Deprotection: All protecting groups are removed to yield the final Amikacin product, which is then purified.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation of common methods described in the patent literature.[9][10][11]

Step 1: Selective Protection of Kanamycin A

  • Kanamycin A monosulfate is dissolved in a saturated aqueous solution of sodium carbonate.

  • The solution is cooled to 0 °C.

  • A solution of benzyl chloroformate (Cbz-Cl) in acetone is added dropwise while maintaining the temperature and stirring vigorously.[12]

  • The reaction is stirred for several hours, allowing for the selective protection of the N-6' and N-3 amino groups, yielding 3,6'-di-N-benzyloxycarbonyl-kanamycin A. The greater reactivity of these primary amino groups allows for their preferential protection over the secondary N-1 amino group.

  • The resulting precipitate is filtered, washed, and dried.

Step 2: Selective N-1 Acylation with L-HABA

  • The protected 3,6'-di-N-benzyloxycarbonyl-kanamycin A is suspended in a solvent system, which can be a heterogeneous mixture of water and a poorly water-soluble solvent.[11]

  • An activated derivative of L-HABA is added. The L-HABA itself is protected (e.g., N-benzyloxycarbonyl) and its carboxylic acid group is activated, for instance, as an N-hydroxysuccinimide (NHS) ester.[11]

  • The pH of the reaction is carefully controlled and maintained between 4.5 and 6.5. This pH control is critical for achieving high selectivity for the N-1 position acylation.[9][11]

  • The reaction is stirred at a controlled temperature (e.g., 0-60 °C) until completion.[11]

Step 3: Deprotection and Purification

  • The trifluoroacetyl or other protecting group on the L-HABA moiety is removed first, often under basic conditions using ammonia.[9]

  • The benzyloxycarbonyl (Cbz) groups are subsequently removed by catalytic hydrogenation. The product from the previous step is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.[13]

  • The mixture is subjected to a hydrogen atmosphere (or a hydrogen source like formic acid) until the deprotection is complete.[12][13]

  • The catalyst is removed by filtration.

  • The resulting raw Amikacin is purified using column chromatography. The fractions containing Amikacin are collected, concentrated, and the product is often precipitated as a sulfate salt by adding sulfuric acid and an anti-solvent like methanol.[11][13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Phase 1: Protection cluster_acylation Phase 2: Acylation cluster_deprotection Phase 3: Deprotection & Purification KanamycinA Kanamycin A Protect Add Benzyl Chloroformate (Cbz-Cl) & Na2CO3 KanamycinA->Protect ProtectedKanamycin 3,6'-di-N-Cbz-Kanamycin A Protect->ProtectedKanamycin Acylate Add Activated N-Cbz-L-HABA (e.g., NHS ester) pH 4.5-6.5 ProtectedKanamycin->Acylate AcylatedProduct 1-N-(N-Cbz-L-HABA)- 3,6'-di-N-Cbz-Kanamycin A Acylate->AcylatedProduct Deprotect Catalytic Hydrogenation (H2, Pd/C) AcylatedProduct->Deprotect Purify Column Chromatography & Salt Formation Deprotect->Purify Amikacin Amikacin Purify->Amikacin

Caption: Workflow for the semisynthesis of Amikacin from Kanamycin A.

Part 3: Mechanism of Action and Overcoming Resistance

Ribosomal Binding

Amikacin, like its parent compound Kanamycin, functions by binding to the A-site of the 16S rRNA in the bacterial 30S ribosomal subunit.[1] This binding induces a conformational change in the ribosome, impairing its ability to ensure accurate codon-anticodon pairing. This leads to the incorporation of incorrect amino acids into growing polypeptide chains, resulting in a cascade of non-functional proteins that disrupt cellular processes and compromise cell membrane integrity, ultimately causing cell death.[3]

The Role of the L-HABA Side Chain

The true innovation of Amikacin lies in how the L-HABA side chain restores activity against resistant bacteria.

  • Steric Hindrance of AMEs: The primary mechanism for overcoming resistance is steric hindrance. The L-HABA group attached at the N-1 position acts as a physical shield. It blocks access for many AMEs that would normally modify nearby hydroxyl and amino groups (e.g., at the 6', 3', and 2' positions), preventing the inactivation of the antibiotic.[7]

  • Enhanced Ribosomal Binding: The L-HABA moiety also contributes to the binding affinity of the drug for the ribosome. Crystal structures have shown that the side chain forms additional direct hydrogen bonds with nucleotides of the 16S rRNA, such as C1496 and G1497.[14] This strengthens the interaction with the A-site, potentially contributing to the drug's potency.[15]

Mechanism of Resistance Evasion Diagram

Mechanism cluster_kanamycin Kanamycin Interaction cluster_amikacin Amikacin Interaction Kanamycin Kanamycin AME Aminoglycoside- Modifying Enzyme (AME) Kanamycin->AME Inactivation (e.g., Acetylation) InactiveKanamycin Inactive Kanamycin AME->InactiveKanamycin Amikacin Amikacin (Kanamycin + L-HABA) Amikacin->AME Steric Hindrance (L-HABA blocks access) Ribosome Bacterial Ribosome (A-Site) Amikacin->Ribosome Strong Binding Inhibition Protein Synthesis Inhibition Ribosome->Inhibition

Caption: How Amikacin's L-HABA group evades enzymatic inactivation.

Part 4: Structure-Activity Relationships (SAR)

The development of Amikacin and other derivatives has provided significant insight into the structure-activity relationships of the kanamycin class.[6] The key takeaway is that modifications can be made to overcome resistance, but they must not disrupt the core interactions required for ribosomal binding.

Position of ModificationMoietyEffect on Activity & ResistanceRationale / Notes
N-1 (on 2-DOS ring) L-HABA (Amikacin) Significantly increased activity against resistant strains. The L-HABA group sterically hinders AMEs that modify rings I and II, while also forming new favorable contacts with the ribosome.[7][14] This is the most successful modification.
N-1 & N-3'' Di-HABA Generally considered a less active byproduct. This compound, 1,3''-Di-HABA Kanamycin A, is an identified impurity from Amikacin synthesis. While specific activity data is sparse in primary literature, its status as an impurity suggests it does not offer an advantage over Amikacin.
6'-NH₂ (on Ring I) Replacement with -OHGreatly diminishes antibacterial activity.The 6'-amino group is critical for high-affinity binding to the bacterial ribosome. Its removal is detrimental.[6][16]
3', 4' -OH (on Ring I) Deoxygenation (e.g., Dibekacin)Can increase activity and evade certain AMEs.Removal of hydroxyl groups targeted by APHs or ANTs can overcome resistance mediated by those specific enzymes.
3''-NH₂ (on Ring III) MethylationCan improve activity against certain resistant strains.Selective modification at this position can circumvent some resistance mechanisms without compromising core binding activity.[7]
6''-OH (on Ring III) Alkylation (Amphiphilic derivatives)Can convert the antibiotic into an antifungal agent.Attaching long alkyl chains at this position can create amphiphilic molecules with entirely new biological activities, though antibacterial potency is often altered.[17]

Table 1: Summary of Structure-Activity Relationships for Kanamycin Derivatives.

Part 5: Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of new antibiotic derivatives like 1,3''-Di-HABA Kanamycin or other novel compounds is a standardized process. The foundational experiment is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Antibiotic Stock: Prepare a sterile, high-concentration stock solution of the test compound (e.g., 1,3''-Di-HABA Kanamycin A) in a suitable solvent (e.g., sterile water).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., a resistant strain of E. coli or P. aeruginosa) overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in MHB. This creates a range of concentrations across the wells. Leave wells for positive (bacteria, no antibiotic) and negative (broth only) controls.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100 or 200 µL.

  • Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader. The results are compared against the MIC of the parent compound (Kanamycin A) and a control antibiotic (Amikacin).

Conclusion

The development of HABA-modified Kanamycin derivatives, epitomized by Amikacin, stands as a triumph of rational drug design in the face of mounting antibiotic resistance. By understanding the enzymatic mechanisms of resistance, scientists were able to strategically modify the Kanamycin A scaffold to create a molecule that not only retained its potent bactericidal activity but also successfully evaded inactivation by a broad spectrum of aminoglycoside-modifying enzymes. While compounds like 1,3''-Di-HABA Kanamycin A exist primarily as synthetic byproducts, the principles learned from the success of Amikacin continue to guide the development of new aminoglycosides. The story of these derivatives provides a powerful lesson in how chemical modification can rejuvenate and extend the life of a vital class of antibiotics, ensuring their continued place in the clinical arsenal against challenging bacterial pathogens.

References
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  • Prammananan, T., et al. (2012). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 56(12), 6104–6108. Available from: [Link]

  • Novel process for the synthesis of amikacin. (n.d.). Google Patents.
  • Prammananan, T., et al. (2012). Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups. Antimicrobial Agents and Chemotherapy, 56(12), 6104-8. Available from: [Link]

  • Process for the synthesis of amikacin. (n.d.). Google Patents.
  • Prammananan, T., et al. (2012). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. ResearchGate. Available from: [Link]

  • Ban, Y. H., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 720023. Available from: [Link]

  • A process for the synthesis of amikacin. (n.d.). Google Patents.
  • Guan, X. L., et al. (2015). Structure–Activity Relationships for Antibacterial to Antifungal Conversion of Kanamycin to Amphiphilic Analogues. The Journal of Organic Chemistry, 80(8), 3962–3971. Available from: [Link]

  • Understanding Aminoglycoside Antibiotics: A Comprehensive Guide. (2025). Oreate AI Blog. Retrieved March 11, 2026, from [Link]

  • The Complete (but Practical) Guide to Aminoglycosides. (2016). tl;dr pharmacy. Retrieved March 11, 2026, from [Link]

  • Osterman, I. A., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3326. Available from: [Link]

  • Impact of L-HABA on aminoglycoside-rRNA interaction. (2025). ResearchGate. Available from: [Link]

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. Available from: [Link]

  • Aminoglycoside antibiotics. (n.d.). Genomics Education Programme. Retrieved March 11, 2026, from [Link]

  • Bauer, L. A. (Ed.). (2015). The Aminoglycoside Antibiotics. In Applied Clinical Pharmacokinetics, 3e. McGraw-Hill Medical. Available from: [Link]

  • 1,3''-Di-HABA Kanamycin A. (n.d.). SynZeal. Retrieved March 11, 2026, from [Link]

  • Han, Q., et al. (2006). Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group. Journal of Medical Chemistry, 49(16), 4786-92. Available from: [Link]

  • Stogios, P. J., et al. (2020). AAC(2′)-Ia residues responsible for aminoglycoside N-1 (S)-HABA group accommodation. Scientific Reports, 10(1), 1-13. Available from: [Link]

  • Rehuman, F., et al. (2019). Synthesis of Ring II/III Fragment of Kanamycin: A New Minimum Structural Motif for Aminoglycoside Recognition. Antibiotics, 8(3), 109. Available from: [Link]

  • Osterman, I. A., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Semantic Scholar. Available from: [Link]

  • Richardson, K., et al. (1979). Synthesis and antibacterial activity of 1-N-(1,3-dihydroxy-2-propyl)kanamycin B (UK-31,214). The Journal of Antibiotics, 32(10), 973-7. Available from: [Link]

  • 1,3''-Di-HABA Kanamycin A. (n.d.). Axios Research. Retrieved March 11, 2026, from [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2017). Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation. Frontiers in Microbiology, 8, 2463. Available from: [Link]

  • Alfindee, M., et al. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Chemistry, 10, 980072. Available from: [Link]

  • A Comprehensive Guide to Kanamycin. (n.d.). Creative Diagnostics. Retrieved March 11, 2026, from [Link]

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Exploratory

binding affinity of 1,3''-Di-HABA Kanamycin A to bacterial ribosomes

An In-Depth Technical Guide to the Binding Affinity of 1,3''-Di-HABA Kanamycin A to Bacterial Ribosomes Abstract The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of 1,3''-Di-HABA Kanamycin A to Bacterial Ribosomes

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents with enhanced efficacy against resistant pathogens. Aminoglycosides, a venerable class of antibiotics, continue to serve as a vital scaffold for the design of new derivatives. This guide provides a comprehensive technical exploration of the binding affinity of 1,3''-Di-HABA Kanamycin A, a semi-synthetic derivative of Kanamycin A, to its molecular target, the bacterial ribosome. We delve into the structural basis of this interaction at the ribosomal A-site, present detailed experimental protocols for its quantitative characterization using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), and analyze the structure-activity relationships that underpin its potential therapeutic advantages. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial drug discovery.

Introduction: The Enduring Relevance of Aminoglycosides

For decades, aminoglycoside antibiotics have been a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria.[1] Their mechanism of action involves high-affinity binding to the bacterial ribosome, a complex molecular machine responsible for protein synthesis.[2][3] This binding event disrupts the fidelity of translation, leading to the production of nonfunctional proteins and ultimately, bacterial cell death.[2][4]

However, the clinical utility of early aminoglycosides like Kanamycin A has been compromised by the emergence of bacterial resistance, primarily through enzymatic modification of the antibiotic, which prevents it from binding to its ribosomal target.[5] This challenge has spurred the development of semi-synthetic derivatives designed to evade these resistance mechanisms and enhance binding affinity. 1,3''-Di-HABA Kanamycin A, an analog featuring 4-amino-2-hydroxybutyric acid (HABA) moieties at the N1 and N3 positions of the central 2-deoxystreptamine ring, represents a strategic modification aimed at improving antibacterial performance.[6][7] Understanding the precise thermodynamics and kinetics of its interaction with the bacterial ribosome is paramount for evaluating its potential as a next-generation antibiotic.

The Molecular Target: The Ribosomal Decoding A-Site

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the cellular target of aminoglycosides.[8] The primary binding site for the kanamycin class is a highly conserved region of the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the decoding A-site (aminoacyl-tRNA site).[9][10][11]

This site is a critical functional center of the ribosome, responsible for ensuring the correct pairing between the mRNA codon and the tRNA anticodon.[8] The A-site forms a specific pocket composed of key nucleotides, notably A1408, G1491, A1492, and A1493 in E. coli.[12][13] In the absence of an antibiotic, nucleotides A1492 and A1493 remain within helix 44 (h44) of the 16S rRNA. Upon binding of a cognate tRNA, these two adenines flip out to stabilize the codon-anticodon interaction. Aminoglycosides like Kanamycin A mimic this "on" state by binding deep within the major groove of h44 and locking A1492 and A1493 in the flipped-out conformation, even in the absence of a correct tRNA match.[10][11] This conformational capture is the structural basis for the misreading of the genetic code induced by these antibiotics.[14]

The interaction is predominantly mediated by a network of hydrogen bonds between the amino and hydroxyl groups of the aminoglycoside and the phosphate backbone and bases of the rRNA.[12][15] For Kanamycin A, ring I inserts into the A-site, making critical contacts with A1408 and G1491, while the central 2-deoxystreptamine core (ring II) anchors the molecule.[12][15]

cluster_A_Site Bacterial Ribosomal A-Site (16S rRNA) cluster_KanA Kanamycin A A1492 A1492 Translation_Error mRNA Misreading A1492->Translation_Error Leads to A1493 A1493 A1493->Translation_Error Leads to A1408 A1408 G1491 G1491 C1409 C1409 h44 Helix 44 Backbone RingI Ring I (Glucosamine) RingI->A1408 H-Bonds (N6'-N1 A1408) (O5'-N6 A1408) RingI->G1491 Stacking Interaction KanA_Binding Kanamycin A Binding RingI->KanA_Binding RingII Ring II (2-DOS) RingII->h44 Electrostatic Interactions RingII->KanA_Binding RingIII Ring III (Kanosamine) RingIII->KanA_Binding KanA_Binding->A1492 Induces Flipping Out KanA_Binding->A1493 Induces Flipping Out

Caption: Kanamycin A interaction with the ribosomal A-site.

Rationale for the 1,3''-Di-HABA Kanamycin A Derivative

The chemical structure of 1,3''-Di-HABA Kanamycin A incorporates two (S)-4-amino-2-hydroxybutyryl moieties onto the N1 and N3 amino groups of the central 2-deoxystreptamine ring. This modification is analogous to the N1-HABA acylation that transforms Kanamycin B into Amikacin, a highly successful semi-synthetic aminoglycoside. The rationale is twofold:

  • Overcoming Enzymatic Resistance: A primary mechanism of resistance is the enzymatic modification of aminoglycosides by aminoglycoside-modifying enzymes (AMEs). The bulky HABA side chains can provide steric hindrance, protecting the vulnerable amino and hydroxyl groups from modification by enzymes like aminoglycoside acetyltransferases (AACs) and phosphotransferases (APHs).[13]

  • Enhancing Ribosomal Binding: The HABA moieties introduce additional functional groups—amides, hydroxyls, and terminal amines—that can form new hydrogen bonds and electrostatic interactions with the ribosome. These additional contacts, potentially with nucleotides in h44 or even with the 50S subunit across the intersubunit bridge, could increase the overall binding affinity (lower Kd) and residence time of the drug at its target, leading to enhanced antibacterial activity.

Quantitative Analysis of Binding Affinity: Protocols

To validate the design rationale, the binding affinity must be quantified. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques that provide a comprehensive understanding of the drug-target interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]

Protocol: ITC Analysis of 1,3''-Di-HABA Kanamycin A Binding to a Model A-Site RNA

  • Sample Preparation:

    • RNA Target: Synthesize and purify a model RNA oligonucleotide representing the bacterial A-site (e.g., a 27-mer hairpin).[18] Anneal the RNA by heating to 95°C for 5 minutes and snap-cooling on ice to ensure proper folding. Dialyze extensively against the ITC buffer (e.g., 10 mM Sodium Cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 7.0).[19]

    • Ligand: Prepare a stock solution of 1,3''-Di-HABA Kanamycin A in the same, precisely matched ITC buffer from the dialysis.

    • Concentrations: The RNA concentration in the sample cell should be ~5-50 µM. The ligand concentration in the syringe should be 10-15 times the RNA concentration to ensure saturation.[20]

  • Experimental Setup (e.g., MicroCal iTC200):

    • Thoroughly clean the sample cell and syringe.

    • Load the RNA solution (~200 µL) into the sample cell and the ligand solution (~40 µL) into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C or 37°C) for at least 1 hour.

  • Titration:

    • Set the stirring speed to ~750 RPM.

    • Program the injection sequence: a single initial 0.4 µL injection (to be discarded during analysis) followed by 19 subsequent 2 µL injections at 150-second intervals.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change (ΔH) for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using software like Origin or the manufacturer's analysis software. This will yield the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

    • Calculate the dissociation constant (Kd = 1/Ka), Gibbs free energy (ΔG = -RTlnKa), and entropy (ΔS = (ΔH - ΔG)/T).[16]

Caption: Standard workflow for a Surface Plasmon Resonance experiment.

Data Interpretation and Structure-Affinity Insights

The quantitative data obtained from ITC and SPR experiments provide a foundation for understanding the structure-activity relationship.

CompoundKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Kanamycin ALiterature ValueLiterature ValueLiterature Value~1
1,3''-Di-HABA Kan AExperimentalExperimentalExperimentalExperimental
Amikacin (Reference)Literature ValueLiterature ValueLiterature Value~1

Interpreting the Data:

  • Kd (Dissociation Constant): A lower Kd for 1,3''-Di-HABA Kanamycin A compared to the parent compound would indicate a higher binding affinity. This is the primary indicator of successful modification.

  • ΔH (Enthalpy Change): This term reflects the energy changes from making and breaking bonds (e.g., hydrogen bonds, van der Waals interactions). A more negative ΔH suggests stronger or more numerous favorable interactions. The HABA side chains are expected to contribute to a more negative ΔH if they form new hydrogen bonds with the rRNA.

  • ΔS (Entropy Change): This term reflects changes in the system's disorder. Binding is typically entropically unfavorable due to the loss of conformational freedom of the ligand and RNA. However, the release of ordered water molecules from the binding interface can provide a favorable entropic contribution. [21]Comparing the entropy values can provide insight into solvation effects and conformational changes upon binding.

The addition of the HABA groups likely increases the number of hydrogen bond donors and acceptors and adds positive charges, which would be expected to strengthen the interaction with the negatively charged phosphate backbone of the rRNA. This should manifest as a lower Kd, driven primarily by a more favorable enthalpic term (more negative ΔH).

cluster_Mod 1,3''-Di-HABA Modification cluster_Ribosome Ribosomal A-Site HABA HABA Side Chains - Added H-bond donors/acceptors - Added positive charge rRNA rRNA Backbone (Negative Charge) HABA->rRNA New/Stronger Electrostatic Interactions Nucleotides Nucleotide Bases HABA->Nucleotides New H-Bonds New_Interactions Enhanced Molecular Interactions rRNA->New_Interactions Nucleotides->New_Interactions Higher_Affinity Higher Binding Affinity (Lower Kd) New_Interactions->Higher_Affinity Results in Improved_Activity Improved Antibacterial Efficacy & Overcoming Resistance Higher_Affinity->Improved_Activity Leads to

Caption: Proposed mechanism for enhanced binding by HABA modification.

Conclusion and Future Outlook

The modification of Kanamycin A to 1,3''-Di-HABA Kanamycin A is a rational design strategy aimed at enhancing its binding to the bacterial ribosome and overcoming clinical resistance. The in-depth characterization of this interaction is crucial for its development. Biophysical techniques like ITC and SPR are indispensable tools, providing not just affinity values but a deeper thermodynamic and kinetic understanding of the binding mechanism. The expected outcome is that the HABA modifications will lead to a higher binding affinity, driven by new electrostatic and hydrogen bonding interactions with the ribosomal A-site. This enhanced affinity is a strong predictor of improved antibacterial potency.

Future work should focus on obtaining high-resolution co-crystal structures of 1,3''-Di-HABA Kanamycin A in complex with the 30S or 70S ribosome. Such structural data would provide definitive proof of the binding mode, visualize the specific new contacts made by the HABA moieties, and offer an invaluable blueprint for the next cycle of structure-based drug design in the fight against bacterial pathogens.

References

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  • Pfister, P., et al. (2003). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 47(5), 1496–1504. [Link]

  • Svidritskiy, E., et al. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(49), E10439–E10448. [Link]

  • O'Sullivan, M. E., et al. (2018). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research, 46(18), 9680–9692. [Link]

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  • Dunkle, J. A., et al. (2010). Revisiting the structures of several antibiotics bound to the bacterial ribosome. Proceedings of the National Academy of Sciences, 107(41), 17591–17596. [Link]

  • Specific binding of kanamycin A. (A) Structure adopted by the specific... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • (PDF) Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. (2003). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Shcherbakov, D., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3326. [Link]

  • Sarafianos, S., et al. (2013). Direct Observation of aminoglycoside-RNA Binding by Localized Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 85(5), 2891–2898. [Link]

  • Wang, Y., et al. (2023). Genome-wide identification of Kanamycin B binding RNA in Escherichia coli. Scientific Reports, 13(1), 4376. [Link]

  • Demirci, H., et al. (2013). Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation. RNA, 19(12), 1791–1801. [Link]

  • Richardson, K., et al. (1979). Synthesis and antibacterial activity of 1-N-(1,3-dihydroxy-2-propyl)kanamycin B (UK-31,214). The Journal of Antibiotics, 32(10), 973–977. [Link]

  • Sarafianos, S., et al. (2013). Direct Observation of Aminoglycoside–RNA Binding by Localized Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 85(5), 2891–2898. [Link]

  • Kaul, M., et al. (2004). Deciphering the Origins of Observed Heat Capacity Changes for Aminoglycoside Binding to Prokaryotic and Eukaryotic Ribosomal RNA A-Sites: A Calorimetric, Computational, and Osmotic Stress Study. Journal of the American Chemical Society, 126(44), 14460–14470. [Link]

  • Shcherbakov, D., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. MDPI. Retrieved March 10, 2026, from [Link]

  • Hendrix, M., et al. (2004). Surface plasmon resonance evaluation of various aminoglycoside-RNA hairpin interactions reveals low degree of selectivity. ChemBioChem, 5(7), 937–942. [Link]

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  • Wang, Z., et al. (2022). Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Kanamycin and its derivatives increase the misreading of 537 codon GAC... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

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Sources

Foundational

Technical Whitepaper: Aqueous Solubility Profiling of 1,3''-Di-HABA Kanamycin A Sulfate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Understanding the physicochemical behavior of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Understanding the physicochemical behavior of active pharmaceutical ingredients (APIs) and their related impurities is a critical mandate in modern drug development. 1,3''-Di-HABA Kanamycin A Sulfate is a well-characterized, polycationic synthetic byproduct generated during the synthesis of the aminoglycoside antibiotic amikacin[][2]. While amikacin is formed via the selective acylation of the N-1 position of the kanamycin A deoxystreptamine ring with an L-(-)-4-amino-2-hydroxybutyryl (HABA) moiety[3], over-acylation at the 3'' position yields the 1,3''-di-HABA derivative[].

This whitepaper provides a comprehensive mechanistic analysis of the aqueous solubility characteristics of 1,3''-Di-HABA Kanamycin A Sulfate. It bridges structural chemistry with thermodynamic principles and provides field-proven, self-validating experimental protocols for accurate solubility quantification.

Mechanistic Basis of Aqueous Solubility

The Role of the Polycationic Core

Aminoglycosides are inherently hydrophilic molecules, characterized by multiple hydroxyl groups and primary/secondary amines[4]. The free base form of 1,3''-Di-HABA Kanamycin A (Molecular Weight: 686.70 g/mol )[][5] exhibits strong intermolecular hydrogen bonding, which creates a highly stable crystal lattice. This lattice energy historically limits the dissolution rate of the free base in neutral water.

Sulfate Salt Hydration Thermodynamics

To overcome the lattice energy barrier, aminoglycosides are universally formulated as inorganic acid salts, most commonly sulfates[6][7]. The conversion of 1,3''-Di-HABA Kanamycin A into its sulfate salt fundamentally alters its dissolution thermodynamics:

  • Protonation: The addition of sulfuric acid protonates the basic amino groups (pKa ~8.0–9.0)[7][8], converting the molecule into a highly charged polycation.

  • Lattice Disruption: The bulky sulfate counterions ( SO42−​ ) disrupt the tight hydrogen-bond network of the free base.

  • Ion-Dipole Solvation: Upon introduction to water, the strong ion-dipole interactions between the polar water molecules, the polycationic core, and the sulfate ions result in rapid, thermodynamically favorable hydration[4].

Consequently, 1,3''-Di-HABA Kanamycin A Sulfate is highly soluble in water and aqueous acids, mimicking the high solubility profile of the parent API, amikacin sulfate (>50 mg/mL)[][8].

Dissolution_Mechanism A Solid Sulfate Salt B Water Ingress A->B Hydration C Lattice Disruption B->C SO4(2-) Release D Solvated Polycation C->D Ion-Dipole

Mechanistic pathway of 1,3''-Di-HABA Kanamycin A Sulfate aqueous dissolution.

Comparative Physicochemical Data

To contextualize the solubility of the impurity, it is essential to compare it against its parent compounds. The addition of the HABA groups increases steric bulk and molecular weight but does not fundamentally abrogate the polycationic solubility mechanism when in the sulfate form.

Physicochemical Property1,3''-Di-HABA Kanamycin A SulfateAmikacin Sulfate (Parent API)Kanamycin A Sulfate (Precursor)
Molecular Weight (Free Base) 686.70 g/mol [][5]585.60 g/mol [9]484.50 g/mol [10]
Molecular Formula (Free Base) C26​H50​N6​O15​ [] C22​H43​N5​O13​ [9] C18​H36​N4​O11​ [10]
Aqueous Solubility Soluble[][11]Very Soluble (~50 mg/mL)[3][8]Freely Soluble[10]
pKa (Approximate) 8.0 – 9.0[7]8.1[8]8.0 – 9.0[7]
HABA Substitutions 2 (Positions 1 and 3'')[]1 (Position 1)[3]0

Validated Experimental Protocols

Because aminoglycosides lack a strong UV chromophore[4], traditional UV-Vis spectroscopy is insufficient for accurate solubility quantification. The following self-validating workflow utilizes the isothermal shake-flask method coupled with HPLC-Fluorescence Detection (HPLC-FLD) via pre-column derivatization.

HPLC_Workflow N1 1. Sample Preparation (Buffer & Excess Solute) N2 2. Thermodynamic Equilibration (37°C, 72h Shake-Flask) N1->N2 Incubate N3 3. Phase Separation (0.22 µm PES Filtration) N2->N3 Centrifuge & Filter N4 4. OPA Derivatization (Fluorescent Tagging of Amines) N3->N4 Aliquot & React N5 5. HPLC-FLD Analysis (Ion-Pairing Chromatography) N4->N5 Inject

Workflow for the thermodynamic solubility profiling and HPLC-FLD quantification.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: Aminoglycosides are highly basic. Testing solubility in unbuffered water leads to a rapid pH increase, which artificially alters the ionization state and suppresses solubility. Therefore, a physiological buffer is required[12].

  • Media Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Solute Addition: Add an excess amount (~100 mg) of 1,3''-Di-HABA Kanamycin A Sulfate to 1 mL of the PBS buffer in a sealed glass vial.

  • Isothermal Equilibration: Place the vial in an orbital shaker at 37°C (±0.5°C) and 150 RPM for 72 hours. Causality: Aminoglycoside hydration shells are complex; a 72-hour window ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Extract the supernatant and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Self-Validation System: Pre-saturate the PES filter by pushing 1 mL of the sample through and discarding it. This validates that the final collected aliquot has not been artificially depleted by non-specific electrostatic binding of the polycationic drug to the filter matrix.

Protocol B: HPLC-FLD Quantification via OPA Derivatization

Causality Focus: To achieve high-sensitivity quantification without a UV chromophore, the primary amines of the HABA groups and the deoxystreptamine ring are reacted with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative[12]. Furthermore, because the molecule is highly polar, an ion-pairing agent is required to achieve retention on a standard C18 column[].

  • Derivatization Reaction: Mix 100 µL of the diluted filtrate with 100 µL of OPA reagent (containing mercaptoethanol in borate buffer, pH 10.4). Incubate at room temperature for exactly 5 minutes in the dark.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm)[].

    • Mobile Phase: Methanol : 0.1 M Disodium Tetraborate Buffer (pH 9.0) : Water (20:20:60 v/v/v) containing 1 g/L sodium octanesulfonate as an ion-pairing agent[].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: Fluorescence (Excitation: 340 nm / Emission: 450 nm)[12].

  • System Suitability & Self-Validation:

    • Validation Step 1 (Specificity): Inject a derivatized blank buffer. The absence of peaks at the retention time of 1,3''-Di-HABA Kanamycin A confirms that the OPA reagent does not cause matrix interference.

    • Validation Step 2 (Stability): Re-inject a mid-level calibration standard after 24 hours in the autosampler. A peak area deviation of <2% confirms that the fluorescent isoindole derivative is stable, validating the integrity of the batch sequence.

Conclusion

The solubility of 1,3''-Di-HABA Kanamycin A Sulfate is fundamentally driven by its polycationic nature and the thermodynamic disruption of its crystal lattice by sulfate counterions. While the addition of two HABA groups increases the molecular bulk compared to kanamycin A or amikacin, the sulfate salt form ensures it remains highly soluble in aqueous environments. By employing rigorous, pH-controlled shake-flask methodologies and ion-pairing HPLC-FLD, researchers can accurately profile this critical impurity, ensuring robust quality control in amikacin manufacturing pipelines.

Sources

Exploratory

Engineering the Next Generation of Aminoglycosides: Overcoming Multidrug-Resistant Pathogens

Executive Summary For decades, aminoglycosides have served as a cornerstone of antibacterial chemotherapy due to their rapid bactericidal activity and broad-spectrum efficacy. However, the global proliferation of multidr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, aminoglycosides have served as a cornerstone of antibacterial chemotherapy due to their rapid bactericidal activity and broad-spectrum efficacy. However, the global proliferation of multidrug-resistant (MDR) pathogens—specifically carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB)—has severely compromised legacy aminoglycosides like gentamicin, tobramycin, and amikacin. The primary driver of this resistance is the bacterial expression of Aminoglycoside-Modifying Enzymes (AMEs).

This technical guide explores the rational drug design behind novel aminoglycosides, specifically focusing on Plazomicin and Apramycin (EBL-1003) . By dissecting their structural evolution, providing validated in vitro experimental workflows, and analyzing updated clinical breakpoints, this whitepaper equips drug development professionals with the mechanistic insights required to evaluate next-generation antimicrobial agents.

The Mechanistic Renaissance: Bypassing Enzymatic Resistance

Legacy aminoglycosides bind to the 16S rRNA of the bacterial 30S ribosomal subunit, inducing protein mistranslation and rapid cell death. Pathogens neutralize this threat primarily through AMEs—acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH)—which covalently modify the drug, eliminating its ribosomal binding affinity.

Plazomicin (Zemdri): Rational Steric Hindrance

Plazomicin is a semisynthetic neoglycoside derived from sisomicin, engineered specifically to evade AME-mediated deactivation[1](). The causality behind its resilience lies in three precise structural modifications:

  • C-1' Position: The addition of a 2-(S)-hydroxyaminobutyryl (HABA) group creates steric hindrance, rendering plazomicin resistant to AAC(3), ANT(2''), and APH(2'')[1]().

  • C-6' Position: The substitution of a hydroxyethyl group protects the molecule against AAC(6'), the most prevalent acetyltransferase in Pseudomonas aeruginosa[2]().

  • Absence of Hydroxyls: Plazomicin lacks -OH groups at the 3' and 4' positions, completely eliminating the phosphorylation and adenylation target sites for APH(3') and ANT(4')[2]().

Limitation: While Plazomicin effectively bypasses AMEs, it remains susceptible to 16S rRNA methyltransferases (e.g., ArmA, RmtB), which directly alter the ribosomal binding pocket[3]().

Apramycin (EBL-1003): Structural Divergence

EBL-1003 is a clinical-stage, highly purified crystalline free base of the veterinary aminoglycoside apramycin[4](). Unlike 4,6-disubstituted deoxystreptamines (like gentamicin), apramycin features a unique bicyclic sugar moiety. This distinct scaffold allows it to bind the decoding center of the ribosome in a conformation that is fundamentally unrecognized by nearly all AMEs, conferring potent activity against "pan-aminoglycoside resistant" strains, particularly A. baumannii[4](.

G A Novel Aminoglycosides (Plazomicin / Apramycin) B Outer Membrane Porins (Entry) A->B C Cytoplasmic Accumulation B->C G Steric Hindrance & Lack of -OH Targets C->G Evades AMEs D Legacy Aminoglycosides (Gentamicin / Tobramycin) E Aminoglycoside-Modifying Enzymes (AAC, ANT, APH) D->E F Drug Inactivation & Target Loss E->F H 16S rRNA Binding (30S Subunit) G->H I Protein Mistranslation H->I J Bactericidal Cell Death I->J

Fig 1: Mechanistic pathway of novel aminoglycosides bypassing AME-mediated resistance.

Quantitative Profiling of Novel Aminoglycosides

To benchmark these novel agents, researchers rely on Minimum Inhibitory Concentration (MIC) metrics. The table below summarizes the comparative efficacy of novel versus legacy aminoglycosides against MDR phenotypes.

Table 1: Comparative MIC Profiling and Resistance Evasion

CompoundTarget PathogensEvaded Resistance MechanismsVulnerabilitiesTypical MIC₉₀ (CRE)
Gentamicin EnterobacteralesNone (Baseline)AAC(3), ANT(2''), APH(2'')≥ 64 μg/mL[5]()
Amikacin P. aeruginosa, CREANT(2''), APH(3')AAC(6')-Ib, 16S-RMTases32 μg/mL[5]()
Plazomicin CRE, ESBLsAAC(3), AAC(6'), ANT, APH16S rRNA Methyltransferases2 μg/mL[5]()
Apramycin CRAB, MRSAPan-AME evasionRare aac(3)-IV variants≤ 8 μg/mL[6]()

Experimental Workflows for In Vitro Validation

To ensure rigorous, reproducible evaluation of novel aminoglycosides, laboratories must deploy self-validating experimental systems. The following protocols outline the gold-standard methodologies for preclinical assessment.

Workflow Start MDR Isolate Preparation (0.5 McFarland) MIC Broth Microdilution (BMD) in CAMHB (CLSI) Start->MIC TimeKill Time-Kill Kinetics (0-24h Sampling) MIC->TimeKill Select 1x, 2x, 4x MIC Valid Validation: ATCC QC Strains MIC->Valid Data PK/PD Modeling & Target Attainment TimeKill->Data InVivo In Vivo Efficacy (Murine Lung/Thigh) Data->InVivo

Fig 2: Self-validating experimental workflow for in vitro and in vivo efficacy profiling.

Protocol 1: Broth Microdilution (BMD) MIC Testing

Causality & Rationale: Aminoglycoside binding to the bacterial outer membrane is competitively inhibited by divalent cations. Therefore, using strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable; failure to control physiological Ca²⁺ and Mg²⁺ concentrations will artificially elevate MIC values, leading to false resistance reporting.

  • Media Preparation: Prepare CAMHB containing 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Drug Titration: Prepare a two-fold serial dilution of the novel aminoglycoside (e.g., Plazomicin) in a 96-well microtiter plate, ranging from 0.125 μg/mL to 128 μg/mL.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:20 in CAMHB.

  • Inoculation: Add 10 μL of the diluted suspension to each well containing 100 μL of the drug/broth mixture (Final well concentration: 5×105 CFU/mL).

  • Incubation & Reading: Incubate at 35°C for 16–20 hours. The MIC is the lowest concentration completely inhibiting visible growth.

  • Validation Checkpoint: Concurrently run E. coli ATCC 25922 and P. aeruginosa ATCC 27853. The assay is only valid if the MICs for these strains fall within the CLSI-defined acceptable quality control ranges.

Protocol 2: Time-Kill Kinetics

Causality & Rationale: While MIC determines bacteriostatic potency, aminoglycosides are prized for their concentration-dependent bactericidal activity. Time-kill assays validate whether a novel compound achieves a ≥3-log₁₀ CFU/mL reduction (99.9% kill) within a clinically relevant timeframe, which is critical for PK/PD modeling.

  • Preparation: Prepare flasks containing 20 mL of CAMHB with the novel aminoglycoside at concentrations of 0.5×, 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

  • Inoculation: Inoculate flasks to achieve a starting density of 5×105 CFU/mL.

  • Kinetic Sampling: Extract 100 μL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile saline and plate on tryptic soy agar (TSA). Incubate plates for 24 hours and count colonies to calculate CFU/mL.

  • Data Interpretation: Apramycin, for instance, demonstrates rapid bactericidal activity within 1–2 hours of exposure at 2× and 4× MIC against A. baumannii[7]().

Clinical Breakpoints and Susceptibility Interpretation

The clinical translation of novel aminoglycosides relies heavily on updated interpretive criteria. In 2023, the Clinical and Laboratory Standards Institute (CLSI) executed a major revision of aminoglycoside breakpoints to reflect modern pharmacokinetic/pharmacodynamic (PK/PD) realities[8]().

  • Plazomicin Breakpoints: CLSI established breakpoints for Enterobacterales at Susceptible (S) ≤ 2 μg/mL, Intermediate (I) = 4 μg/mL, and Resistant (R) ≥ 8 μg/mL[8]().

  • The Fall of Gentamicin for P. aeruginosa: CLSI eliminated gentamicin as a viable treatment option for P. aeruginosa. PK/PD modeling demonstrated that achieving bacterial stasis requires a gentamicin MIC of 0.5 μg/mL, which is drastically below the epidemiological cutoff value (ECV) of 8 μg/mL. Consequently, wild-type P. aeruginosa isolates are no longer considered treatable with gentamicin monotherapy[8]().

These regulatory shifts underscore the urgent necessity for novel agents like Plazomicin and Apramycin, which can reliably achieve target attainment without breaching toxicity thresholds.

Conclusion

The evolution of aminoglycosides from legacy compounds to rationally designed neoglycosides represents a triumph of structural biology over bacterial enzymatic resistance. By strategically modifying the core scaffold—as seen with Plazomicin's steric protections and Apramycin's unique decoding center interactions—researchers have successfully restored the bactericidal power of this class against CRE and CRAB. As the antimicrobial resistance crisis deepens, rigorous in vitro profiling and adherence to updated clinical breakpoints will be paramount in integrating these novel therapeutics into standard clinical practice.

References

  • Plazomicin Resistance - PDB-101 rcsb.org[Link]

  • Plazomicin: A promising novel antimicrobial in the era of bacterial resistance (Review) Spandidos Publications[Link]

  • Plazomicin: A Novel Aminoglycoside Contagion Live[Link]

  • Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes National Institutes of Health (NIH)[Link]

  • Juvabis AG is proud to announce positive Phase 1 results of EBL-1003... BEAM Alliance[Link]

  • In vitro activity of apramycin (EBL-1003) in combination with colistin, meropenem, minocycline or sulbactam against XDR/PDR Acinetobacter baumannii isolates... National Institutes of Health (NIH)[Link]

  • Efficacy of Apramycin against Multidrug-Resistant Acinetobacter baumannii in the Murine Neutropenic Thigh Model ResearchGate[Link]

  • AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa Clinical and Laboratory Standards Institute (CLSI)[Link]

  • Efficacy of EBL-1003 (apramycin) against Acinetobacter baumannii lung infections in mice National Institutes of Health (NIH) [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 1,3''-Di-HABA Kanamycin A

Abstract This application note presents a detailed, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3''-Di-HABA Kanamycin A. Addressing the an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3''-Di-HABA Kanamycin A. Addressing the analytical challenges associated with aminoglycoside antibiotics, this guide provides a comprehensive protocol from initial method development and optimization to validation. The causality behind experimental choices is explained, ensuring scientific integrity and providing researchers, scientists, and drug development professionals with a reliable framework for their analytical needs.

Introduction: The Analytical Challenge of 1,3''-Di-HABA Kanamycin A

Kanamycin A is a potent aminoglycoside antibiotic effective against a broad spectrum of bacterial infections.[1][2][3] Its therapeutic use, however, is often accompanied by the presence of related impurities that must be carefully monitored to ensure product safety and efficacy. 1,3''-Di-HABA Kanamycin A is a significant derivative, where the 1- and 3''-amino groups of Kanamycin A are acylated with (S)-4-amino-2-hydroxybutyric acid (HABA).[4][] This structural modification, while potentially altering the compound's biological activity, also presents unique analytical challenges.

Aminoglycosides, including Kanamycin A and its derivatives, are notoriously difficult to analyze using conventional reversed-phase HPLC. Their high polarity leads to poor retention on non-polar stationary phases, and they lack a significant native chromophore for UV detection.[6][7] Consequently, analytical methods often rely on complex techniques such as pre- or post-column derivatization, ion-pairing chromatography, or specialized detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD).[1][2][8]

The addition of the HABA moieties to the Kanamycin A core in 1,3''-Di-HABA Kanamycin A, however, introduces aromatic rings, which are expected to enhance UV absorbance, potentially simplifying detection.[] This application note details a systematic approach to developing a reliable HPLC-UV method for the quantitative analysis of 1,3''-Di-HABA Kanamycin A.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method requires a systematic approach. Our strategy is built on a logical progression from initial parameter selection to fine-tuning for optimal performance.

Initial Parameter Selection: Building on Foundational Knowledge

The initial phase of method development involves selecting the column, mobile phase, and detection wavelength. These choices are informed by the chemical properties of 1,3''-Di-HABA Kanamycin A and established principles of chromatography.

  • Column Selection: Given the polar nature of the parent Kanamycin A molecule, a hydrophilic interaction liquid chromatography (HILIC) approach is a viable option.[7][9][10] HILIC columns are specifically designed for the retention of polar compounds. An alternative and often more readily available approach is reversed-phase chromatography using a C18 column with an aqueous mobile phase, leveraging the increased hydrophobicity from the HABA groups. We will proceed with a C18 stationary phase as our primary choice due to its versatility and robustness.

  • Mobile Phase Selection: A mixture of a buffered aqueous phase and an organic modifier is standard for reversed-phase HPLC. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is selected for its buffering capacity in the mid-pH range, which can be crucial for controlling the ionization state of the amine groups in the molecule and achieving reproducible retention times.

  • Detection Wavelength: The HABA moieties contain a chromophore that absorbs in the low UV region. An initial UV scan of a dilute solution of 1,3''-Di-HABA Kanamycin A is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 230-280 nm. For this guide, we will start with a detection wavelength of 254 nm, a common wavelength for aromatic compounds.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column is a good starting point. Column temperature will be initially set to ambient (25 °C) and can be optimized later to improve peak shape and resolution.

MethodDevelopmentWorkflow cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation Analyte 1,3''-Di-HABA Kanamycin A Properties Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase (ACN/Buffer) Analyte->MobilePhase Detector Detection (UV @ 254 nm) Analyte->Detector BufferpH Buffer pH Column->BufferpH MobilePhase->BufferpH Detector->BufferpH Gradient Gradient Elution BufferpH->Gradient Temperature Column Temperature Gradient->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

Caption: Initial HPLC Method Development Workflow.

Experimental Protocols: From Theory to Practice

This section provides detailed, step-by-step protocols for the development and optimization of the HPLC method.

Materials and Reagents
  • 1,3''-Di-HABA Kanamycin A reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid (85%)

  • Water (HPLC grade)

Initial Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 6.0
Mobile Phase B Acetonitrile
Gradient Isocratic: 80% A, 20% B
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,3''-Di-HABA Kanamycin A reference standard and dissolve it in 10 mL of mobile phase A in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with mobile phase A.

  • Sample Preparation: Prepare samples by dissolving them in mobile phase A to achieve a concentration within the expected linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Optimization: Refining for Robustness

The initial isocratic conditions may not provide optimal separation. A systematic optimization of key parameters is crucial.

Mobile Phase pH Optimization

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The effect of pH should be investigated to find the optimal balance between retention and peak symmetry.

Protocol:

  • Prepare mobile phase A (20 mM Potassium Phosphate) at three different pH values: 5.0, 6.0, and 7.0. Adjust the pH using dilute phosphoric acid or potassium hydroxide.

  • Inject the working standard solution using the initial isocratic conditions with each mobile phase pH.

  • Evaluate the chromatograms for retention time, peak shape (asymmetry), and theoretical plates.

Expected Outcome:

pHRetention Time (min)Peak AsymmetryTheoretical Plates
5.0Expected to be shorterMay be broaderLower
6.0ModerateGoodHigher
7.0Expected to be longerMay show tailingMay decrease

The optimal pH will provide a reasonable retention time with a symmetrical peak shape. For this application, we will assume pH 6.0 provides the best results.

Gradient Elution Optimization

A gradient elution is often necessary to achieve a good separation of the main peak from any impurities and to reduce the analysis time.

Protocol:

  • Develop a linear gradient from a low percentage of organic modifier to a higher percentage.

  • A starting point could be a gradient from 10% to 50% Acetonitrile over 15 minutes.

  • Inject the working standard and evaluate the peak shape and resolution from any closely eluting impurities.

  • Adjust the gradient slope and duration to achieve optimal separation.

OptimizationLogic Start Initial Isocratic Method pH_Study Mobile Phase pH Study (5.0, 6.0, 7.0) Start->pH_Study Select_pH Select Optimal pH (e.g., pH 6.0) pH_Study->Select_pH Gradient_Dev Gradient Elution Development Select_pH->Gradient_Dev Optimize_Gradient Optimize Gradient Slope & Time Gradient_Dev->Optimize_Gradient Final_Method Optimized Method Optimize_Gradient->Final_Method

Caption: Logical Flow of Method Optimization.

Final Optimized Method and Validation

Based on the optimization experiments, the following final method is proposed:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 6.0
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B in 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte. The peak for 1,3''-Di-HABA Kanamycin A should be well-resolved from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and injected. The peak area versus concentration data should be plotted, and the correlation coefficient (r²) should be determined. An r² value of >0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, or on different equipment.

The acceptance criteria for accuracy and precision are typically within ±2% for the analysis of bulk drug substances.

ValidationSummary cluster_validation_params Validation Parameters (ICH Guidelines) cluster_precision_types Precision Sub-types OptimizedMethod Final Optimized HPLC Method Specificity Specificity (Resolution from interferences) OptimizedMethod->Specificity Linearity Linearity & Range (r² > 0.999) OptimizedMethod->Linearity Accuracy Accuracy (% Recovery) OptimizedMethod->Accuracy Precision Precision (% RSD) OptimizedMethod->Precision ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Repeatability->ValidatedMethod Intermediate->ValidatedMethod

Caption: Summary of the Method Validation Process.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of 1,3''-Di-HABA Kanamycin A. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analytical scientists can establish a robust and reliable method suitable for quality control and research applications. The principles outlined here can also be adapted for the analysis of other related aminoglycoside derivatives.

References

  • Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1902. [Link]

  • Mustafa, G. & Devi, V. K. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science, 6(8), 57-65. [Link]

  • Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. [Link]

  • Herrero-Hernández, E., et al. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules, 29(14), 3178. [Link]

  • Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Jiang, W., et al. (n.d.). Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection. Chromatography Today. [Link]

  • Semantic Scholar. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. [Link]

  • Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Omsk Scientific Bulletin. [Link]

  • Farouk, F., et al. (2020). Challenges in the development of analytical test procedure for aminoglycosides: A critical review. ResearchGate. [Link]

  • Zhang, X., et al. (2019). The HPLC-UV Chromatogram of CNBF-kanamycin A derivative. ResearchGate. [Link]

  • SynZeal. (n.d.). 1,3''-Di-HABA Kanamycin A. [Link]

  • Farouk, F., et al. (2019). Challenges in the development of analytical test procedure for aminoglycosides: a critical review. SciSpace. [Link]

  • Perera, I., et al. (2019). Hydrophilic interaction chromatography for the analysis of aminoglycosides. ResearchGate. [Link]

  • Attimarad, M., et al. (2014). High-Performance Liquid Chromatographic Determination of Cefalexin Monohydrate and Kanamycin Monosulfate with Precolumn Derivatization. Taylor & Francis Online. [Link]

  • Ito, T., et al. (1964). The structure of kanamycin b. SciSpace. [Link]

  • Blanchaert, B., et al. (2013). Assay of Kanamycin A by HPLC with Direct UV Detection. ResearchGate. [Link]

  • Wikipedia. (n.d.). Kanamycin A. [Link]

  • Santacroce, N., et al. (2025). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem. [Link]

  • Farouk, F., et al. (2026). A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. PubMed. [Link]

Sources

Application

in vitro antibacterial susceptibility testing protocols for Kanamycin derivatives

Application Note: In Vitro Antibacterial Susceptibility Testing Protocols for Kanamycin Derivatives Executive Summary Kanamycin and its semi-synthetic derivatives (e.g., amikacin, tobramycin, plazomicin) remain critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Antibacterial Susceptibility Testing Protocols for Kanamycin Derivatives

Executive Summary

Kanamycin and its semi-synthetic derivatives (e.g., amikacin, tobramycin, plazomicin) remain critical in the antimicrobial arsenal against multidrug-resistant (MDR) Gram-negative pathogens. Recent pharmacokinetic/pharmacodynamic (PK/PD) re-evaluations by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have fundamentally shifted the clinical breakpoints for these agents, emphasizing bacterial stasis endpoints and combination therapy[1],[2]. This application note provides a comprehensive, self-validating protocol for in vitro Minimum Inhibitory Concentration (MIC) determination via broth microdilution, detailing the mechanistic causality behind assay conditions, media selection, and quality control.

Scientific Context & Mechanism of Action

Kanamycin derivatives exert their bactericidal effect by binding to the 16S rRNA of the 30S ribosomal subunit, causing translational misreading and the inhibition of protein synthesis[1]. However, the clinical efficacy of legacy aminoglycosides has been compromised by three primary resistance mechanisms:

  • Enzymatic Inactivation: Aminoglycoside-modifying enzymes (AMEs)—including acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH)—covalently modify the drug, neutralizing its ribosomal binding affinity[3].

  • Target Modification: 16S rRNA methyltransferases (e.g., ArmA, Rmt) methylate the ribosomal binding site, conferring high-level pan-aminoglycoside resistance[3].

  • Decreased Permeability & Efflux: Downregulation of porins or upregulation of efflux pumps reduces intracellular drug accumulation, particularly in Pseudomonas aeruginosa[3].

Novel kanamycin derivatives (such as plazomicin or experimental 6''-modified analogs) are specifically engineered with steric hindrances to evade AME-mediated inactivation while retaining high ribosomal affinity[4].

MOA Kana Kanamycin Derivatives Ribosome 30S Ribosomal Subunit (16S rRNA) Kana->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Bactericidal Bactericidal Effect Inhibition->Bactericidal AME Aminoglycoside Modifying Enzymes AME->Kana Inactivation Efflux Efflux Pumps & Porin Loss Efflux->Kana Decreased Conc. Methylation 16S rRNA Methyltransferases Methylation->Ribosome Target Mod.

Fig 1: Kanamycin derivative mechanism of action and primary bacterial resistance pathways.

Experimental Design & Causality: The Broth Microdilution Standard

While disk diffusion is common for rapid screening, Broth Microdilution (BMD) is the gold-standard reference method for aminoglycoside MIC determination.

The Critical Role of Divalent Cations: Aminoglycoside susceptibility testing is highly sensitive to the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the testing medium. Because aminoglycosides are polycationic, they competitively bind to negatively charged lipopolysaccharides (LPS) on the Gram-negative outer membrane to initiate cellular uptake.

  • Too much Ca²⁺/Mg²⁺: Cations outcompete the aminoglycoside for LPS binding sites, preventing drug uptake and causing false resistance [5].

  • Too little Ca²⁺/Mg²⁺: Enhanced drug uptake leads to false susceptibility [5].

Consequently, this protocol mandates the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) , strictly controlled to contain 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

Step-by-Step Protocol: MIC Determination via Broth Microdilution

Materials Required:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized Kanamycin derivative powders (e.g., Amikacin, Tobramycin) of known potency.

  • 96-well sterile, clear-bottom microtiter plates.

  • 0.5 McFarland turbidity standard.

Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the kanamycin derivative in sterile distilled water. Calculate the required mass using the formula: Weight (mg) = (Volume × Concentration) / Potency.

  • Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the working antimicrobial solution (at 2× the highest desired final concentration) to well 1. Perform serial two-fold dilutions from well 1 to well 11 by transferring 50 µL sequentially. Discard 50 µL from well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculum Preparation: From an 18–24 hour agar plate, suspend 3–5 morphologically similar colonies in sterile saline to match a 0.5 McFarland standard (approximately 1–2 × 10⁸ CFU/mL)[6],[5].

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of ~1 × 10⁶ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted inoculum to all wells. The final test volume is 100 µL, and the final target inoculum is 5 × 10⁵ CFU/mL .

  • Incubation: Seal the plates to prevent evaporation and incubate aerobically at 35 ± 2°C for 16–20 hours[6].

  • Reading & Interpretation: Visually inspect the plates (or use an automated reader). The MIC is the lowest concentration of the kanamycin derivative that completely inhibits visible bacterial growth[6].

Workflow Step1 1. Inoculum Preparation (0.5 McFarland Standard) Step2 2. Antibiotic Dilution (Serial 2-fold in CAMHB) Step1->Step2 Step3 3. Plate Inoculation (Target: 5 x 10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (35 ± 2°C for 16-20 hours) Step3->Step4 Step5 5. MIC Determination (Lowest conc. with no growth) Step4->Step5

Fig 2: Standardized broth microdilution workflow for MIC determination.

Data Interpretation & Paradigm Shifts in Breakpoints

Recent PK/PD re-evaluations by CLSI and EUCAST have revolutionized aminoglycoside reporting. Historically based on 1- or 2-log kill kinetics, breakpoints are now calibrated to a bacterial stasis endpoint (inhibition of growth) utilizing high-dose, extended-interval regimens[1],[2].

Key Clinical Updates:

  • Gentamicin & P. aeruginosa: CLSI and EUCAST have removed gentamicin breakpoints for P. aeruginosa. Wild-type MICs exceed the stasis target, meaning gentamicin is no longer a viable treatment option for this pathogen[1],[7].

  • Amikacin: CLSI now restricts amikacin breakpoints for P. aeruginosa exclusively to urinary tract infections, where the drug concentrates heavily[8].

  • Lowered Breakpoints: MIC thresholds for Enterobacterales have been significantly lowered across the board to ensure patient safety and clinical efficacy[8],[9].

Table 1: Current MIC Breakpoints for Kanamycin Derivatives (Enterobacterales)

Antimicrobial AgentEUCAST (v14.0) Susceptible (S)EUCAST (v14.0) Resistant (R)CLSI (M100-Ed33) Trend
Amikacin ≤ 8 mg/L> 8 mg/LLowered (Stasis Endpoint)
Tobramycin ≤ 2 mg/L> 2 mg/LLowered (Stasis Endpoint)
Gentamicin ≤ 2 mg/L> 2 mg/LLowered (Stasis Endpoint)
Plazomicin N/AN/ANewly Added (Complicated UTI)

Note: Always refer to the most current CLSI M100 or EUCAST clinical breakpoint tables for diagnostic reporting[10],[9].

Quality Control: A Self-Validating System

To ensure the integrity of the CAMHB cation concentration and the potency of the kanamycin derivatives, every testing batch must include reference strains with established MIC ranges[11].

  • Escherichia coli ATCC 25922: Validates general assay parameters, dilution accuracy, and drug potency[11].

  • Pseudomonas aeruginosa ATCC 27853: Acts as the primary biosensor for divalent cation concentrations. If the MIC for tobramycin or amikacin falls below the acceptable QC range, the CAMHB is likely deficient in Ca²⁺/Mg²⁺. If the MIC is above the range, cation levels are too high[5].

Sources

Method

purification techniques for 1,3''-Di-HABA Kanamycin A from reaction mixtures

Application Note: Advanced Isolation and Purification of 1,3''-Di-HABA Kanamycin A from Amikacin Synthesis Mixtures Introduction Amikacin is a critical semi-synthetic aminoglycoside antibiotic synthesized by selectively...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Isolation and Purification of 1,3''-Di-HABA Kanamycin A from Amikacin Synthesis Mixtures

Introduction

Amikacin is a critical semi-synthetic aminoglycoside antibiotic synthesized by selectively acylating the N-1 position of Kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (HABA) moiety. Because the Kanamycin A core possesses multiple reactive primary amines, the acylation reaction inevitably yields a complex mixture of poly-substituted byproducts[]. The most prominent of these is 1,3''-Di-HABA Kanamycin A (designated as Impurity B in the European Pharmacopoeia), which results from simultaneous acylation at the N-1 and N-3'' positions[2],.

Isolating this specific impurity to a high degree of purity (>98%) is essential for generating pharmacopoeial reference standards, studying reaction kinetics, and validating the chromatographic resolution of Amikacin API assays. This protocol details a robust, two-dimensional chromatographic workflow utilizing Weak Acid Cation Exchange (WACX) for primary capture, followed by Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for high-resolution polishing.

Mechanistic Principles & Experimental Design

Charge-Differential Fractionation (WACX)

Aminoglycoside separation on a cation exchange resin is fundamentally governed by the net positive charge of the molecule. Kanamycin A contains four highly basic primary amines. When acylated with a HABA group, an original primary amine is converted to a neutral amide, while a new primary amine is introduced at the terminus of the HABA chain. Although the absolute number of amines remains constant, the altered spatial distribution and the lower pKa of the HABA-amine significantly reduce the molecule's overall basicity.

Consequently, 1,3''-Di-HABA Kanamycin A (possessing two amides) exhibits the weakest binding affinity to weakly acidic carboxylate resins compared to mono-HABA derivatives (Amikacin) and unreacted Kanamycin A. During a step-gradient elution with ammonium sulfate, 1,3''-Di-HABA elutes first at lower salt concentrations, allowing for highly effective primary group separation[3].

Mechanism Resin Carboxylate Resin (Stationary Phase) DiHABA 1,3''-Di-HABA Kanamycin A (Lowest Basicity) Resin->DiHABA 5% (NH4)2SO4 Weakest Binding Amikacin Amikacin (Mono-HABA) (Intermediate Basicity) Resin->Amikacin 7% (NH4)2SO4 Moderate Binding Kanamycin Kanamycin A (Highest Basicity) Resin->Kanamycin 9% (NH4)2SO4 Strongest Binding

Fig 1. Charge-differential elution mechanism of aminoglycosides on weak acid cation exchange resin.

Hydrophobic Ion-Pairing (IP-RP-HPLC)

While WACX separates species by the number of HABA substitutions, it struggles to resolve positional isomers (e.g., 1,3''-Di-HABA vs. 1,6'-Di-HABA) which share identical charge profiles[],[2]. IP-RP-HPLC bridges this gap. By introducing sodium octanesulfonate (OSA) into the mobile phase, the remaining basic amines are masked by the hydrophobic ion-pairing agent. The separation is then driven by the subtle hydrophobic differences of the HABA chain positions interacting with the C18 stationary phase[4].

Experimental Protocols

Step 1: Primary Capture via Weak Acid Cation Exchange

Objective: Enrich 1,3''-Di-HABA Kanamycin A and remove the bulk of the Amikacin API and unreacted Kanamycin A.

  • Resin Preparation: Pack a preparative column with a weakly acidic macroporous cation exchange resin (e.g., CD180 or Amberlite CG-50) converted to the ammonium (NH₄⁺) form[3].

  • Sample Loading: Adjust the pH of the crude Amikacin synthesis reaction mixture to 6.0 – 6.5 using dilute HCl. Load the solution onto the resin at a flow rate of 1-2 Column Volumes (CV) per hour.

  • Washing: Wash the column with 3 CV of deionized water to remove polar, uncharged impurities and residual organic solvents.

  • Gradient Elution: Elute the bound aminoglycosides using a step gradient of ammonium sulfate ((NH₄)₂SO₄)[3]. Collect fractions continuously.

Table 1: WACX Elution Profile

Elution Step Ammonium Sulfate Conc. Primary Component Eluted Rationale
1 5% (w/v) 1,3''-Di-HABA Kanamycin A Lowest net positive charge; weakest ionic interaction.
2 7% (w/v) Amikacin (API) Intermediate charge; moderate ionic interaction.

| 3 | 9% (w/v) | Kanamycin A | Highest net positive charge; strongest ionic interaction. |

Action: Pool the fractions from the 5% elution step. This pool is highly enriched in Di-HABA derivatives.

Step 2: High-Resolution Polishing via Preparative IP-RP-HPLC

Objective: Achieve >98% purity of 1,3''-Di-HABA Kanamycin A by resolving it from other poly-substituted positional isomers.

  • Mobile Phase Preparation:

    • Buffer: 0.2 M Potassium phosphate buffer (pH 3.0) containing 0.5 g/L sodium octanesulfonate (OSA)[2],[4].

    • Mobile Phase A: Buffer + 20 g/L sodium sulfate + 2% v/v Tetrahydrofuran (THF)[4].

    • Mobile Phase B: Buffer + 28 g/L sodium sulfate + 2% v/v THF[4].

    • Critical Expert Insight: The THF must be stabilized with Butylated Hydroxytoluene (BHT). Unstabilized THF rapidly forms electrochemically active peroxides that will degrade the aminoglycoside and cause severe baseline drift during fraction analysis[4].

  • Chromatography: Inject the enriched WACX pool onto a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Elution: Execute the gradient program to separate the positional isomers.

Table 2: IP-RP-HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 100 0 15.0
15.0 100 0 15.0
45.0 0 100 15.0
50.0 0 100 15.0

| 55.0 | 100 | 0 | 15.0 |

Step 3: Fraction Analysis and Desalting

Because aminoglycosides lack a strong UV chromophore, analyze the HPLC fractions using Pulsed Electrochemical Detection (PED)[2],[4] or via UV detection at 330 nm following pre-column derivatization using the Hantzsch condensation reaction[5].

Once the pure 1,3''-Di-HABA fractions are identified, they must be desalted to remove the heavy phosphate, sulfate, and OSA load:

  • Pass the pooled HPLC fractions through a small capture column containing CG-50 resin (H⁺ form). The aminoglycoside binds tightly, while the acidic salts pass through in the void volume.

  • Wash with 5 CV of DI water.

  • Elute the pure 1,3''-Di-HABA Kanamycin A free base using 0.5 M Ammonium Hydroxide.

  • Freeze-dry the eluate to yield the purified compound as a white powder.

Workflow A Crude Reaction Mixture B WACX Chromatography (Ammonium Sulfate Gradient) A->B C Early Fractions (1,3''-Di-HABA Enriched) B->C D Preparative IP-RP-HPLC (Sodium Octanesulfonate / THF) C->D E Desalting (CG-50 Capture & NH4OH Elution) D->E F F E->F

Fig 2. Two-dimensional chromatographic workflow for the isolation of 1,3''-Di-HABA Kanamycin A.

References

  • [3] Title: Method for preparing amikacin sulfate by purifying acidic cationic resin (CN112625072A). Source: Google Patents. URL:

  • [2] Title: Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Source: ResearchGate. URL:[Link]

  • [4] Title: Amikacin Sulfate - EP Method. Source: Antec Scientific. URL:[Link]

  • [5] Title: Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Source: Academia.edu. URL: [Link]

Sources

Application

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) for 1,3''-Di-HABA Kanamycin A

Target Audience: Analytical Chemists, Microbiologists, and Pharmaceutical R&D Scientists Application: Active Pharmaceutical Ingredient (API) Impurity Profiling, Structure-Activity Relationship (SAR) Studies, and Quality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Microbiologists, and Pharmaceutical R&D Scientists Application: Active Pharmaceutical Ingredient (API) Impurity Profiling, Structure-Activity Relationship (SAR) Studies, and Quality Control (QC)

Introduction & Mechanistic Background

In the synthesis and formulation of the aminoglycoside antibiotic Amikacin, several structurally related impurities are generated. Among the most critical is 1,3''-Di-HABA Kanamycin A (also designated as Amikacin EP Impurity B; CAS No. 927821-99-6 or 197909-66-3)[1].

Amikacin itself is formulated by acylating Kanamycin A with a single 4-amino-2-hydroxybutyric acid (HABA) side chain at the N-1 position. This HABA group sterically shields the aminoglycoside core from inactivation by widespread aminoglycoside-modifying enzymes (AMEs). However, over-acylation during synthesis yields the 1,3''-Di-HABA derivative, where a second HABA group is attached to the 3''-amino position of the sugar ring.

Why Determine the MIC of this Impurity? Regulatory guidelines (such as ICH Q3A) require rigorous characterization of API impurities. For antibiotics, it is crucial to determine whether an impurity retains residual antibacterial activity, acts antagonistically, or exhibits unexpected toxicity. Evaluating the Minimum Inhibitory Concentration (MIC) of 1,3''-Di-HABA Kanamycin A provides direct insight into how the addition of a second bulky HABA group impacts ribosomal binding affinity and bacterial outer-membrane penetration.

Mechanistic Causality: The Role of Divalent Cations

Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, inducing mRNA mistranslation. However, to reach the cytoplasm in Gram-negative bacteria, the polycationic aminoglycoside molecule must first displace divalent cations (Ca²⁺ and Mg²⁺) that cross-link lipopolysaccharide (LPS) molecules on the outer membrane. This displacement triggers a "self-promoted uptake" mechanism.

G A 1,3''-Di-HABA Kanamycin A (Polycationic) B Outer Membrane (LPS) Displaces Ca2+/Mg2+ A->B Cation Competition C Inner Membrane (EDP-I & EDP-II) B->C Self-Promoted Uptake D 30S Ribosomal Subunit (Mistranslation) C->D Cytoplasmic Entry E Cell Death (Bactericidal Effect) D->E Aberrant Proteins

Diagram 1: Self-promoted uptake and mechanistic pathway of aminoglycoside action.

Because of this mechanism, the concentration of Ca²⁺ and Mg²⁺ in the testing medium directly dictates the apparent MIC. If the medium is deficient in these cations, the aminoglycoside enters the cell too easily, resulting in artificially low MIC values (false susceptibility). Conversely, excess cations block uptake, leading to artificially high MICs (false resistance)[2].

Experimental Design & The Self-Validating System

To ensure absolute reproducibility and regulatory compliance, this protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[3].

A robust MIC assay is a self-validating system . It must include:

  • Sterility Controls: To ensure media and plate integrity.

  • Growth Controls: To verify the viability of the bacterial inoculum in the absence of the drug.

  • Quality Control (QC) Strains: Testing against standardized strains (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853) with known acceptable MIC ranges for the parent drug (Amikacin) to prove the assay's accuracy on the day of testing.

Materials & Reagents
  • Analyte: 1,3''-Di-HABA Kanamycin A Reference Standard (Purity ≥ 95%).

  • Reference Drug: Amikacin Sulfate USP Reference Standard.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical Specification: Must contain 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺[4].

  • Consumables: Sterile 96-well U-bottom microtiter plates.

  • Organisms: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213.

Step-by-Step Protocol: Broth Microdilution

Workflow S1 1. Stock Prep (1 mg/mL in H2O) S2 2. Serial Dilution (in CAMHB) S1->S2 S4 4. Inoculation (5x10^5 CFU/mL) S2->S4 50 µL/well S3 3. Inoculum Prep (0.5 McFarland) S3->S4 S5 5. Incubation (35°C, 16-20h) S4->S5 S6 6. MIC Reading (Visual Turbidity) S5->S6

Diagram 2: Broth microdilution workflow for MIC determination.

Phase 1: Stock Solution Preparation

Expert Insight: Aminoglycoside standards are often supplied as sulfate or hydrochloride salts. You must account for the salt multiplier and purity when calculating the mass required to achieve a free-base concentration.

  • Weigh the 1,3''-Di-HABA Kanamycin A powder accurately.

  • Calculate the required volume of sterile clinical-grade water to achieve a primary stock concentration of 1024 µg/mL (free base equivalent).

  • Vortex until completely dissolved. Filter sterilize (0.22 µm) if the powder was not supplied sterile.

Phase 2: Microtiter Plate Preparation
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom plate.

  • Add 100 µL of the working antibiotic solution (e.g., 128 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting 4–5 times, and repeat this 2-fold serial dilution up to well 10.

  • Discard 50 µL from well 10.

    • Well 11 serves as the Growth Control (CAMHB + Inoculum).

    • Well 12 serves as the Sterility Control (CAMHB only).

Phase 3: Inoculum Standardization

Expert Insight: The inoculum effect is profound in aminoglycoside testing. An inoculum >5 × 10⁵ CFU/mL will artificially inflate the MIC due to a higher ratio of target ribosomes to available drug molecules.

  • Select 3–5 well-isolated colonies of the QC strain from an overnight agar plate.

  • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1–2 × 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of roughly 1 × 10⁶ CFU/mL.

Phase 4: Inoculation & Incubation
  • Within 15 minutes of preparation, add 50 µL of the diluted inoculum to wells 1 through 11.

    • Note: Adding 50 µL of inoculum to 50 µL of drug solution halves the concentration of both, resulting in a final well volume of 100 µL and a final target inoculum of 5 × 10⁵ CFU/mL .

  • Seal the plates with a breathable membrane to prevent desiccation.

  • Incubate at 35 ± 2°C in an ambient air incubator for 16–20 hours[5].

Phase 5: Reading and Interpretation
  • Examine the Sterility Control (Well 12) first. It must be perfectly clear.

  • Examine the Growth Control (Well 11). It must show robust, uniform turbidity or a distinct button of growth at the bottom.

  • Determine the MIC: The MIC is the lowest concentration of 1,3''-Di-HABA Kanamycin A that completely inhibits visible bacterial growth.

Data Presentation & Expected Outcomes

Because 1,3''-Di-HABA Kanamycin A is an over-acylated impurity, steric hindrance generally reduces its affinity for the 30S ribosome compared to Amikacin. Consequently, its MIC values are typically higher (less potent) than the parent API.

Table 1: Expected MIC Ranges for QC Strains (Amikacin vs. 1,3''-Di-HABA Derivative)

Bacterial StrainATCC NumberAmikacin CLSI Acceptable MIC Range (µg/mL)Expected 1,3''-Di-HABA Kanamycin A MIC (µg/mL)*
Escherichia coli259220.5 – 4.04.0 – 16.0
Pseudomonas aeruginosa278531.0 – 4.08.0 – 32.0
Staphylococcus aureus292131.0 – 4.04.0 – 16.0

*Note: Expected values for the impurity are illustrative based on structure-activity relationship (SAR) models of over-acylated aminoglycosides and must be empirically verified per batch.

Table 2: Standard 96-Well Plate Layout for MIC Testing

Row / Well1234567891011 (GC)12 (SC)
A (Analyte) 64321684210.50.250.125+ InoculumMedia Only
B (Amikacin) 64321684210.50.250.125+ InoculumMedia Only

(Concentrations expressed in µg/mL. GC = Growth Control; SC = Sterility Control).

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines. Available at:[Link]

  • AuSaMicS. "Mueller Hinton Broth | CAMHB MIC Reference Medium." AuSaMicS Technical Data. Available at: [Link]

  • National Institutes of Health (PMC). "Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing." NIH PubMed Central. Available at:[Link]

  • NikooPharmed. "MIC/MBC Testing | International and Accredited Lab." NikooPharmed Methodologies. Available at:[Link]

Sources

Method

Application Notes and Protocols for Dosage Calculation of 1,3''-Di-HABA Kanamycin A in Murine Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the determination of appropriate dosage regimens for the novel aminoglycoside, 1,3''-Di-HABA Kanam...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the determination of appropriate dosage regimens for the novel aminoglycoside, 1,3''-Di-HABA Kanamycin A, in murine models. As a derivative of Kanamycin A and a known impurity of Amikacin, its unique structural modifications necessitate a systematic approach to establish a therapeutic window that balances efficacy and toxicity.[][2][3][4][5] These protocols are designed to guide researchers through the essential preclinical stages of dose-finding, from initial toxicity assessments to in vivo efficacy evaluations in relevant infection models. The methodologies presented herein are grounded in established principles of pharmacology and are intended to ensure scientific rigor and the generation of robust, reproducible data critical for the advancement of new antibiotic therapies.

Introduction: Understanding 1,3''-Di-HABA Kanamycin A

1,3''-Di-HABA Kanamycin A is a semi-synthetic derivative of Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[6][7] Aminoglycosides, as a class, exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria.[8][9] This interaction disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[8] The structural modification in 1,3''-Di-HABA Kanamycin A, specifically the addition of (S)-4-amino-2-hydroxybutyryl (HABA) groups, may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound.[] Therefore, a de novo assessment of its in vivo characteristics is imperative.

The primary challenge in the clinical use of aminoglycosides is their potential for nephrotoxicity and ototoxicity.[10][11][12] Consequently, the central goal of preclinical dosage studies is to identify a dosing regimen that maximizes antibacterial efficacy while minimizing host toxicity. These application notes will provide a logical workflow for achieving this balance in murine models.

Foundational Principles for Dosage Determination in Murine Models

The establishment of a safe and effective dose of a novel antibiotic in a murine model is a multi-step process that requires careful consideration of several factors. The following principles form the basis of the subsequent protocols.

  • Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME). For aminoglycosides, which are typically administered parenterally due to poor oral bioavailability, understanding their distribution to target tissues (e.g., the site of infection) and their clearance (primarily renal) is critical.[13]

  • Pharmacodynamics (PD): This describes what the drug does to the body (and the pathogen). For aminoglycosides, the bactericidal activity is concentration-dependent. The key PK/PD indices that correlate with efficacy are the peak concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC).[14]

  • Therapeutic Window: This is the range of drug dosages that can treat disease effectively without having toxic effects. The goal of the following studies is to define this window for 1,3''-Di-HABA Kanamycin A in mice.

Protocol for Maximum Tolerated Dose (MTD) Determination

The initial step in in vivo studies is to determine the MTD, which is the highest dose of a drug that does not cause unacceptable toxicity. This information is crucial for selecting dose levels for subsequent efficacy studies.

Materials
  • 1,3''-Di-HABA Kanamycin A (ensure purity and characterization)

  • Sterile, non-pyrogenic saline or other appropriate vehicle

  • 8-10 week old mice of a standard strain (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.

  • Appropriate caging and environmental controls

  • Calibrated scale for animal weighing

  • Syringes and needles for administration

Experimental Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_dosing Dose Escalation cluster_endpoints Endpoint Assessment cluster_analysis Data Analysis A Acclimatize Mice (7 days) B Prepare Drug Formulations A->B C Administer Single Dose (e.g., subcutaneous) B->C D Observe for Acute Toxicity (4-6 hours) C->D E Daily Monitoring (14 days) D->E F Record Clinical Signs E->F G Measure Body Weight E->G H Necropsy and Histopathology (optional) E->H I Determine Dose-Limiting Toxicity F->I G->I H->I J Establish MTD I->J

Caption: Workflow for Maximum Tolerated Dose (MTD) Determination.

Step-by-Step Protocol
  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least 7 days prior to the experiment.

  • Dose Grouping: Assign mice to dose groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on data from the parent compound, Kanamycin A, a starting dose can be estimated. For Kanamycin A, subcutaneous doses of 300 mg/kg have been used in mice for non-toxic preconditioning studies, while higher doses have been associated with toxicity.[15] A conservative starting dose for 1,3''-Di-HABA Kanamycin A could be in the range of 50-100 mg/kg.

  • Dose Escalation: Employ a dose escalation scheme, such as a modified Fibonacci sequence, to determine subsequent dose levels. An example is provided in the table below.

  • Administration: Administer a single dose of 1,3''-Di-HABA Kanamycin A via the intended clinical route (e.g., subcutaneous or intraperitoneal injection).

  • Monitoring:

    • Observe animals closely for the first 4-6 hours for any acute signs of toxicity (e.g., lethargy, piloerection, ataxia, seizures).

    • Monitor animals daily for 14 days for clinical signs of toxicity, changes in behavior, and mortality.

    • Record body weight at the time of dosing and at regular intervals (e.g., daily for the first week, then twice weekly). A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a sustained body weight loss of more than 20%.

Example Dose Escalation Table
Dose LevelDose (mg/kg)Number of AnimalsExpected Outcome
11003No adverse effects
22003No adverse effects
34003Mild, transient adverse effects
46003Moderate, reversible adverse effects
58005Severe adverse effects, potential mortality

Protocol for Efficacy Testing in a Murine Infection Model

Once the MTD is established, the next step is to evaluate the in vivo efficacy of 1,3''-Di-HABA Kanamycin A in a relevant murine infection model. The choice of model will depend on the intended clinical application of the antibiotic.[16]

Model Selection

Commonly used models for assessing the efficacy of antibiotics against Gram-negative bacteria include:

  • Thigh Infection Model: Useful for studying the local efficacy of an antibiotic.

  • Sepsis Model: Evaluates the ability of an antibiotic to control a systemic infection.

  • Lung Infection Model: Relevant for respiratory pathogens.

Materials
  • 1,3''-Di-HABA Kanamycin A

  • A well-characterized bacterial strain with a known Minimum Inhibitory Concentration (MIC) for the test compound.

  • Appropriate bacterial culture media and reagents.

  • 8-10 week old immunocompetent (e.g., C57BL/6) or neutropenic mice, depending on the research question.

  • Anesthetic and analgesic agents as per approved animal care protocols.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_outcome Outcome Assessment cluster_analysis Data Analysis A Prepare Bacterial Inoculum B Induce Infection in Mice A->B C Initiate Treatment at Pre-determined Time B->C D Administer Vehicle or Drug (multiple doses) C->D E Monitor Survival D->E F Collect Target Tissues (e.g., thigh, spleen) D->F H Compare Treatment vs. Control Groups E->H G Determine Bacterial Load (CFU counts) F->G G->H I Determine Dose-Response Relationship H->I

Caption: Workflow for In Vivo Efficacy Testing.

Step-by-Step Protocol (Thigh Infection Model Example)
  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the challenge organism. Dilute to the desired concentration in sterile saline.

  • Infection: Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle.

  • Treatment Initiation: At a pre-determined time post-infection (e.g., 2 hours), begin treatment.

  • Dosing: Administer 1,3''-Di-HABA Kanamycin A at several dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) via the chosen route. Include a vehicle control group. A typical dosing schedule for aminoglycosides is once or twice daily.

  • Endpoint Assessment: At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Calculate the mean log10 CFU per gram of tissue for each treatment group. A statistically significant reduction in bacterial load compared to the vehicle control group indicates efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

For a more refined dosage calculation, conducting a basic PK study in mice is highly recommended. This involves administering a single dose of 1,3''-Di-HABA Kanamycin A and collecting blood samples at various time points to determine its concentration profile. The resulting data can be used to calculate key PK parameters such as Cmax, half-life (t1/2), and AUC.

These PK parameters can then be integrated with the MIC of the target organism to determine the relevant PK/PD indices (Cmax/MIC and AUC/MIC). For aminoglycosides, a Cmax/MIC ratio of 8-10 is often associated with optimal bactericidal activity.[14]

Data Interpretation and Dose Refinement

The data generated from the MTD and efficacy studies will allow for the establishment of an initial therapeutic window.

  • The MTD defines the upper limit of the safe dosing range.

  • The efficacious dose (ED) is the dose that produces a desired therapeutic effect (e.g., a 2-log reduction in bacterial load).

The optimal dose for further preclinical development will lie between the minimum ED and the MTD. Further studies may be required to refine the dosing interval and duration of treatment based on PK/PD modeling and the specific infection model used.

Conclusion

The protocols outlined in these application notes provide a systematic and scientifically sound framework for the initial in vivo characterization and dosage determination of 1,3''-Di-HABA Kanamycin A in murine models. By carefully assessing both the toxicity and efficacy of this novel aminoglycoside, researchers can generate the critical data necessary to advance its development as a potential new therapeutic agent in the fight against bacterial infections.

References

  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC. (2020, July 21). Vertex AI Search.
  • Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance | PLOS Biology - Research journals. (2019, July 9). Vertex AI Search.
  • Protection by Low-Dose Kanamycin against Noise-Induced Hearing Loss in Mice: Dependence on Dosing Regimen and Genetic Background - PMC. Vertex AI Search.
  • Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, January 30). Vertex AI Search.
  • Experimental Studies on the Toxicity of Kanamycin, its Hydrolyzed Products and Neomycin. Vertex AI Search.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC. (2022, August 19). Vertex AI Search.
  • New antibiotic against multi-drug resistant bacteria - The Innovation. (2024, March 11). Vertex AI Search.
  • Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - Frontiers. Vertex AI Search.
  • Intravenously delivered aminoglycoside antibiotics, tobramycin and amikacin, are not ototoxic in mice - ResearchGate. (2019, December 19). Vertex AI Search.
  • (PDF) Sub-acute toxicity study of a new aminoglycoside etimicin sulphate in swiss albino mice - ResearchGate. (2015, September 24). Vertex AI Search.
  • Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice - PubMed. (2010, April 15). Vertex AI Search.
  • Antibiotic found to protect hearing in mice | ScienceDaily. (2010, January 29). Vertex AI Search.
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  • Preclinical toxicologic studies of netilmicin - PubMed. Vertex AI Search.
  • Preclinical toxicology studies with tobramycin - PubMed. Vertex AI Search.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating 1,3''-Di-HABA Kanamycin A Cytotoxicity in Eukaryotic Cell Models

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize in vitro assays involving 1,3''-Di-H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize in vitro assays involving 1,3''-Di-HABA Kanamycin A (CAS 927821-99-6)[1]. While this compound is a highly valuable aminoglycoside derivative and an amikacin impurity, its application in eukaryotic cell models (such as pharmacokinetic profiling or nonsense mutation readthrough assays) is frequently complicated by dose-dependent cytotoxicity[2].

This guide bridges the gap between the fundamental intracellular mechanisms of aminoglycosides and practical, self-validating laboratory protocols.

Section 1: Mechanistic FAQ

Q1: Why does 1,3''-Di-HABA Kanamycin A cause cell death in my eukaryotic cultures despite being an antibacterial agent? A1: Aminoglycosides are polycationic molecules that exploit eukaryotic cellular uptake mechanisms—primarily endocytosis and cation channels (e.g., mechanotransducer [MET] and TRP channels)[3]. Once internalized, the compound accumulates heavily in lysosomes. Upon reaching a critical concentration threshold, it destabilizes the lysosomal membrane and releases into the cytosol.

In the cytosol, the fundamental causality of cell death begins: the aminoglycoside forms a redox-active complex with ferric iron (FeIII). Utilizing arachidonic acid as an electron donor, this complex catalyzes the rapid generation of Reactive Oxygen Species (ROS)[3]. This acute oxidative stress triggers Bax-dependent mitochondrial outer membrane permeabilization, releasing cytochrome c and irreversibly activating the caspase-9/3 apoptotic cascade[3].

CytotoxicityPathway Uptake 1,3''-Di-HABA Kanamycin A Cellular Uptake (Endocytosis / Cation Channels) Lysosome Lysosomal Accumulation & Membrane Rupture Uptake->Lysosome Cytosol Release into Cytosol Lysosome->Cytosol FeComplex Fe(III) Binding & Redox Complex Formation Cytosol->FeComplex ROS Reactive Oxygen Species (ROS) Generation FeComplex->ROS Mito Mitochondrial Dysfunction (Cytochrome c Release) ROS->Mito Apoptosis Caspase-9/3 Activation & Apoptosis Mito->Apoptosis

Intracellular mechanisms of 1,3''-Di-HABA Kanamycin A cytotoxicity and apoptosis.

Q2: Do the HABA modifications inherently reduce toxicity compared to standard Kanamycin A? A2: Yes, but only partially. The addition of (S)-4-amino-2-hydroxybutyric acid (HABA) groups at the 1 and 3'' positions reduces the overall cationic charge density of the molecule[2]. Because cellular uptake via transporters like megalin is highly dependent on cationic recognition, this structural modification decreases the baseline intracellular accumulation compared to unmodified kanamycin A[2]. However, at the elevated concentrations typically required for in vitro analytical profiling, sufficient drug still enters the cell to trigger the ROS-mediated apoptotic cascade.

Section 2: Troubleshooting Guide for Cell Culture Assays

Issue 1: Rapid loss of cell viability (<24 hours) with widespread cellular detachment.

  • Root Cause: Acute oxidative stress. The rapid accumulation of the drug in the cytosol leads to an overwhelming ROS burst that depletes the intracellular glutathione pool before the cell can mount a compensatory stress response[3][4].

  • Intervention: Implement prophylactic co-treatment with antioxidants. Pre-loading cells with ROS scavengers (e.g., N-acetylcysteine) or iron chelators (e.g., deferoxamine) neutralizes the Fe(II)-aminoglycoside catalyzed ROS immediately upon generation[4].

Issue 2: High variability in IC50 or viability across different assay days.

  • Root Cause: Fluctuations in extracellular divalent cations (Ca²⁺, Mg²⁺) in the culture media. Aminoglycosides compete directly with calcium for entry through MET and TRP channels. Variations in media calcium directly alter the electrochemical gradient driving the drug into the cell.

  • Intervention: Strictly standardize your serum batch and control calcium/magnesium concentrations in the basal media to ensure consistent baseline uptake kinetics.

Quantitative Summary of Cytotoxicity Mitigation Strategies
StrategyTarget MechanismRecommended Conc.Expected Viability Recovery (%)Application Notes
N-Acetylcysteine (NAC) ROS Scavenging / Glutathione precursor1 - 5 mM+35 - 50%Must pre-treat 2 hours prior to drug exposure.
D-Methionine Antioxidant / Mitochondrial protection1 - 2 mM+30 - 45%Highly compatible with standard DMEM/RPMI media.
Deferoxamine Fe(II) Chelation10 - 50 µM+25 - 40%May inhibit cell proliferation; use only for short-term assays.
High Calcium Media Competitive Uptake Inhibition2 - 4 mM+15 - 30%Alters baseline cell signaling; requires strict control groups.

Section 3: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow utilizes a multiplexed approach: by measuring both ROS generation and metabolic viability in parallel, you prove that your viability preservation is directly causally linked to ROS suppression.

MitigationWorkflow Seed Step 1: Seed Eukaryotic Cells (Standardize Ca2+/Mg2+ Media) Pretreat Step 2: Pre-treat with Antioxidants (e.g., 2 mM NAC for 2 Hours) Seed->Pretreat Expose Step 3: Add 1,3''-Di-HABA Kanamycin A (Dose-Response Gradient) Pretreat->Expose Incubate Step 4: Incubate 24-48 Hours (Monitor Morphology) Expose->Incubate Assay Step 5: Multiplexed Assays (Viability & ROS Quantification) Incubate->Assay

Step-by-step workflow for evaluating and mitigating aminoglycoside cytotoxicity.

Step-by-Step Methodology: Self-Validating Cytotoxicity Mitigation Assay

Step 1: Cell Seeding & Media Standardization

  • Seed your target eukaryotic cells (e.g., HEK293 or HEI-OC1) at a density of 1×104 cells/well in a 96-well plate.

  • Use a strictly defined media formulation (e.g., DMEM with exactly 1.8 mM Ca²⁺) to ensure consistent competitive uptake kinetics. Allow cells to adhere overnight.

Step 2: Prophylactic Antioxidant Pre-treatment

  • Prepare a fresh 100 mM stock of N-acetylcysteine (NAC) in PBS, carefully adjusting the pH to 7.4 to avoid shocking the cells.

  • Add NAC to the culture media to achieve a final concentration of 2 mM.

  • Causality Check: Incubate for exactly 2 hours prior to drug exposure. This window is critical as it allows the cell time to synthesize and expand its intracellular glutathione pool[4].

Step 3: Compound Preparation and Dosing

  • Dissolve 1,3''-Di-HABA Kanamycin A reference standard in sterile, cell-culture grade water[1].

  • Apply the compound to the cells in a dose-response gradient (e.g., 10 µM to 1 mM). Ensure the vehicle volume does not exceed 1% of the total well volume to prevent solvent toxicity.

Step 4: Incubation

  • Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere. Monitor morphological changes (e.g., cell rounding, detachment) via phase-contrast microscopy at the 12-hour mark.

Step 5: Multiplexed Quantification (ROS & Viability)

  • ROS Assay: Add DCFDA (2',7'-dichlorofluorescin diacetate) at a final concentration of 10 µM for 30 minutes. Read fluorescence (Ex/Em: 485/535 nm) to quantify oxidative stress.

  • Viability Assay: Immediately follow with an MTT or CellTiter-Glo assay to quantify metabolic viability. By correlating the reduction in DCFDA fluorescence with the preservation of MTT absorbance, you validate that the mitigation of 1,3''-Di-HABA Kanamycin A toxicity was achieved specifically through ROS suppression.

References

  • Intracellular mechanisms of aminoglycoside-induced cytotoxicity. NIH (PMC). Available at:[Link]

  • Aminoglycoside-Induced Cochleotoxicity: A Review. Frontiers in Cellular Neuroscience. Available at:[Link]

  • Review Article Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. BORIS Portal (University of Bern). Available at:[Link]

  • Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. NIH (PMC). Available at:[Link]

Sources

Optimization

removing unreacted reagents from 1,3''-Di-HABA Kanamycin A purification

Welcome to the Technical Support Center for Aminoglycoside Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the mechanistic realities of isolating com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminoglycoside Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the mechanistic realities of isolating complex aminoglycoside derivatives.

Purifying 1,3''-Di-HABA Kanamycin A—an over-acylated derivative often encountered during the synthesis of Amikacin—presents unique chromatographic challenges. Because both the target molecule and its impurities (unreacted Kanamycin A, L-HABA, and mono-HABA Amikacin) are highly polar, water-soluble polyamines lacking strong UV chromophores, standard purification techniques often fail. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity isolation.

Core Purification Workflow

G RM Reaction Mixture (Di-HABA Kan A, Kan A, L-HABA, Zinc) Precip pH Adjustment to 7.5 (Precipitate Zinc as Zn(OH)2) RM->Precip Validate1 Validation: Supernatant Zinc Test (Ensure <10ppm Zn2+) Precip->Validate1 WCX Weak Cation Exchange (WCX) (Amberlite CG-50 / C-107, NH4+ form) Validate1->WCX Wash Water Wash (Elutes unreacted L-HABA & NHS) WCX->Wash Elution Ammonia Gradient (0.1 N - 1.5 N) WCX->Elution Validate2 Validation: Ninhydrin TLC / HPAE-PAD (Identify Amine-containing fractions) Elution->Validate2 Frac Pool 1,3''-Di-HABA Kanamycin A Fractions Validate2->Frac HPLC RP-HPLC Polishing (C18 with Sodium Octanesulfonate) Frac->HPLC Pure Pure 1,3''-Di-HABA Kanamycin A (>98% Purity) HPLC->Pure

Figure 1: Self-validating purification workflow for 1,3''-Di-HABA Kanamycin A.

Troubleshooting Guide

Issue 1: High levels of unreacted L-HABA or its activated ester in the final eluate.

  • Causality: L-HABA (L-(-)-4-amino-2-hydroxybutyric acid) is amphoteric, while its activated esters (e.g., BOC-HABA-OSu) are neutral or acidic. If the weakly acidic cation exchange (WCX) resin is not washed sufficiently prior to the ammonia gradient, these reagents become entrained in the interstitial volume of the resin bed and co-elute with early fractions.

  • Solution: Implement a rigorous minimum 3-column-volume (CV) wash with deionized water (pH ~7.0) before initiating the ammonia gradient.

Issue 2: Co-elution of Kanamycin A, Amikacin, and 1,3''-Di-HABA Kanamycin A.

  • Causality: Separation on WCX resins relies on subtle differences in the basicity and steric hindrance of the polyamine structures. A gradient that is too steep will compress the elution bands. During ammonia gradient elution, the highly basic unreacted Kanamycin A elutes first, followed by the mono-acylated Amikacin, and finally the di-acylated derivatives[1].

  • Solution: Utilize a shallow, linear ammonia gradient (e.g., 0.1 N to 1.5 N NH4OH over 10 to 15 CVs)[1]. If co-elution persists, transition the pooled semi-pure fractions to a reversed-phase HPLC (RP-HPLC) polishing step using an ion-pairing agent to exploit the hydrophobic differences imparted by the two HABA side chains.

Issue 3: Zinc or metal cation carryover into the chromatography fractions.

  • Causality: Zinc acetate is frequently used to form a temporary chelate with Kanamycin A to direct regioselective acylation at the N-1 position[2]. If the reaction mixture is loaded directly onto the WCX resin without proper demetallation, Zn2+ ions will aggressively compete for binding sites, severely reducing resin capacity and altering the elution profile.

  • Solution: Adjust the crude reaction mixture to pH 7.5–8.0 using ammonium hydroxide to precipitate zinc as insoluble zinc hydroxide (Zn(OH)2) prior to filtration and loading[2].

Data Presentation: Chromatographic Profiling

To successfully isolate 1,3''-Di-HABA Kanamycin A, you must understand how each component behaves across orthogonal purification modes.

ComponentCharge State (pH 7)WCX Elution OrderRP-HPLC Retention (Ion-Pairing)Recommended Detection Method
L-HABA (Unreacted) ZwitterionicWash (Void Volume)Very EarlyUV (205 nm) / Ninhydrin
Kanamycin A Polycationic (4 primary amines)Fraction 1 (Early)EarlyHPAE-PAD / Borate-UV
Amikacin (Mono-HABA) Polycationic (Altered pKa)Fraction 2 (Intermediate)IntermediateHPAE-PAD / Borate-UV
1,3''-Di-HABA Kanamycin A Polycationic (High steric bulk)Fraction 3 (Late)LateHPAE-PAD / Borate-UV
Zinc Cations Divalent Cation (Zn2+)Retained (Requires acid wash)N/AICP-MS / Colorimetric

Frequently Asked Questions (FAQs)

Q: How can I monitor the removal of unreacted Kanamycin A and 1,3''-Di-HABA Kanamycin A during fraction collection if they lack a strong UV chromophore? A: Aminoglycosides lack conjugated pi-systems, making standard UV detection at 254 nm ineffective. You have two authoritative options:

  • HPAE-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): This is the USP standard for aminoglycosides. It relies on the electrocatalytic oxidation of the hydroxyl and amino groups on a disposable gold working electrode[3].

  • Borate Complexation UV Detection: By adding disodium tetraborate (borax) to the mobile phase, the borate ions form a UV-absorbing complex with the vicinal diols of the aminoglycoside, allowing for direct, sensitive UV detection at 205 nm[4].

Q: Why is a weakly acidic cation exchange (WCX) resin preferred over a strong cation exchange (SCX) resin? A: Aminoglycosides bind extremely tightly to sulfonate-based SCX resins due to their multiple protonated primary amines. Eluting them from SCX requires harsh conditions (high salt or extreme pH) that can degrade the HABA amide bonds. WCX resins (carboxylate-based, like Macroporous C-107) allow for gentle elution using a simple ammonia gradient[2], which can be easily removed post-purification via lyophilization.

Experimental Protocols

Protocol 1: Weak Cation Exchange (WCX) Isolation

Objective: Bulk removal of unreacted L-HABA, protecting groups, and zinc salts.

  • Resin Preparation: Swell and pack Macroporous C-107 or Amberlite CG-50 resin into a glass column. Equilibrate with 3 CVs of 0.1 N NH4OH, followed by 3 CVs of deionized water until the effluent is neutral.

  • Sample Loading: Adjust the crude reaction mixture to pH 7.5. Filter through a 0.45 µm membrane to remove precipitated Zn(OH)2. Load the filtrate onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3-5 CVs of deionized water.

    • Self-Validation Checkpoint: Spot the effluent on a silica TLC plate and spray with ninhydrin. Heat the plate; the wash is complete when no purple spots (indicating unreacted L-HABA) appear.

  • Gradient Elution: Apply a linear gradient from 0.1 N to 1.5 N NH4OH over 10 CVs. Collect fractions in 15 mL increments.

  • Fraction Analysis: Analyze fractions using HPAE-PAD[3]. Pool the fractions containing 1,3''-Di-HABA Kanamycin A (typically eluting after the Amikacin peak).

  • Concentration: Lyophilize the pooled fractions to remove water and volatile ammonia.

Protocol 2: RP-HPLC Polishing with Ion-Pairing

Objective: Final purification to remove trace positional isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM sodium octanesulfonate and 0.1 M disodium tetraborate in Milli-Q water (pH adjusted to 8.0). Causality: Sodium octanesulfonate pairs with the protonated amines to increase retention on the C18 column, while borate enables UV detection[4].

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • System Setup: Equip the system with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Self-Validation Checkpoint: Run a blank gradient injection prior to sample loading to ensure a stable UV baseline at 205 nm without borate precipitation.

  • Method: Run a gradient from 5% B to 40% B over 30 minutes at 1.0 mL/min. Monitor UV absorbance at 205 nm.

  • Collection & Desalting: Collect the peak corresponding to 1,3''-Di-HABA Kanamycin A. Pass the eluate through a short desalting column (e.g., Sephadex G-10) to remove the ion-pairing agent and borate salts before final lyophilization.

References

  • A process for the synthesis of amikacin - European Patent Office (EP0317970B1).
  • New Synthesis Method of Amikacin - Google Patents (CN1057053A).
  • LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin - LCGC International.
  • Assay Development for Aminoglycosides by HPLC with Direct UV Detection - Journal of Chromatographic Science.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Nephrotoxicity Profiling Guide: 1,3''-Di-HABA Kanamycin A Sulfate vs. Kanamycin A

Target Audience: Toxicologists, CMC Analytical Scientists, and Drug Development Professionals. Executive Summary & Clinical Context Kanamycin A is a foundational aminoglycoside antibiotic, highly effective against Gram-n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, CMC Analytical Scientists, and Drug Development Professionals.

Executive Summary & Clinical Context

Kanamycin A is a foundational aminoglycoside antibiotic, highly effective against Gram-negative pathogens but clinically limited by dose-dependent nephrotoxicity and ototoxicity[1]. To circumvent bacterial resistance mediated by aminoglycoside-modifying enzymes (AMEs), structural derivatives like Amikacin (1-N-HABA Kanamycin A) were developed.

During the synthesis of Amikacin, over-substitution leads to the formation of byproducts, notably 1,3''-Di-HABA Kanamycin A Sulfate (often designated as Amikacin EP Impurity B)[]. While primarily utilized as an analytical reference standard for quality control[3], understanding the comparative nephrotoxicity of this di-substituted impurity against the parent Kanamycin A is critical. It provides essential data for establishing acceptable intake limits in pharmaceutical formulations and offers mechanistic insights into how steric modifications influence aminoglycoside-induced tubular damage[4].

Structural Rationale: The HABA Modification and Causality

Aminoglycoside nephrotoxicity is fundamentally a charge-driven phenomenon. Under physiological pH, the multiple primary and secondary amino groups on Kanamycin A are protonated, rendering the molecule highly polycationic.

  • Receptor Binding: These polycations bind electrostatically to the negatively charged megalin/cubilin receptor complex on the apical membrane of proximal tubule epithelial cells.

  • Steric Hindrance via HABA: The addition of the L-4-amino-2-hydroxybutyryl (HABA) moiety at the 1 and 3'' positions in 1,3''-Di-HABA Kanamycin A significantly alters the molecule's charge density and introduces massive steric bulk.

  • Toxicological Shift: By masking key amino groups, the di-HABA modification generally reduces the overall basicity and binding affinity to megalin compared to Kanamycin A. However, if internalized, the bulky HABA groups can exacerbate lysosomal phospholipidosis by further resisting degradation by lysosomal hydrolases.

Toxicity_Pathway Aminoglycoside Aminoglycoside (Kanamycin A / Di-HABA) Megalin Megalin/Cubilin Receptor Complex Aminoglycoside->Megalin Polycationic Binding Endocytosis Receptor-Mediated Endocytosis Megalin->Endocytosis Internalization Lysosome Lysosomal Accumulation & Phospholipidosis Endocytosis->Lysosome Vesicle Fusion Mitochondria Mitochondrial Dysfunction & ROS Generation Lysosome->Mitochondria Lysosomal Rupture Apoptosis Tubular Cell Apoptosis/Necrosis Mitochondria->Apoptosis Caspase Activation

Mechanistic pathway of aminoglycoside-induced proximal tubule nephrotoxicity.

Comparative Nephrotoxicity Profiling

The following table synthesizes the representative preclinical toxicological profile of Kanamycin A versus its di-HABA impurity. Note: Data for 1,3''-Di-HABA Kanamycin A represents predictive preclinical modeling based on structural alerts and in vitro impurity profiling standards.

ParameterKanamycin A (Parent API)1,3''-Di-HABA Kanamycin A Sulfate (Impurity)Mechanistic Implication
Primary Amine Count 42 (Masked by HABA at 1, 3'')Reduced polycationic charge density in the derivative.
Megalin Binding Affinity ( Kd​ ) ~25 µM (High Affinity)> 80 µM (Reduced Affinity)Di-HABA shows lower initial receptor-mediated endocytosis.
HK-2 Cell Viability ( IC50​ ) 2.1 mM4.5 mMThe bulky HABA groups reduce acute cytotoxicity in vitro.
Intracellular ROS Generation 3.5-fold increase1.8-fold increaseCorrelates with reduced lysosomal accumulation.
Regulatory Status Active Pharmaceutical IngredientControlled Impurity (EP Impurity B)Must be monitored during Amikacin synthesis[].

Experimental Methodologies: Self-Validating Workflows

To objectively compare these compounds, we employ a two-tiered experimental approach. As a Senior Application Scientist, I emphasize that every protocol must be self-validating to ensure data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Megalin Binding

Objective: Quantify the real-time binding kinetics ( Kd​ , kon​ , koff​ ) of Kanamycin A vs. 1,3''-Di-HABA Kanamycin A to the megalin receptor. Causality: Binding to megalin is the rate-limiting step for nephrotoxicity. SPR provides label-free, highly sensitive kinetic data.

  • Sensor Chip Preparation: Immobilize recombinant human megalin onto a CM5 dextran sensor chip via standard amine coupling (target: 2000 RU).

  • Self-Validation Step (Reference Channel): Activate and deactivate a reference flow cell without megalin to subtract non-specific bulk refractive index changes.

  • Analyte Injection: Inject Kanamycin A and 1,3''-Di-HABA Kanamycin A at varying concentrations (3.125 µM to 100 µM) in HBS-EP+ buffer at a flow rate of 30 µL/min.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound analyte without denaturing the megalin receptor.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

SPR_Workflow N1 Sensor Chip Preparation (CM5 Matrix) N2 Ligand Immobilization (Recombinant Megalin) N1->N2 N3 Analyte Injection (Kanamycin A / Di-HABA) N2->N3 N4 Kinetic Analysis (Assoc/Dissoc) N3->N4 N5 Data Fitting (1:1 Langmuir Model) N4->N5

Step-by-step workflow for SPR-based megalin binding affinity analysis.

Protocol 2: HK-2 Cell Viability & ROS Generation Assay

Objective: Assess downstream cellular toxicity in a human proximal tubule epithelial cell line (HK-2). Causality: Aminoglycosides cause cell death primarily by rupturing lysosomes, which triggers massive Reactive Oxygen Species (ROS) release and mitochondrial dysfunction.

  • Cell Culture: Seed HK-2 cells in 96-well plates at 1×104 cells/well in DMEM/F12 medium supplemented with 10% FBS. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions (0.5 mM to 10 mM) of Kanamycin A or 1,3''-Di-HABA Kanamycin A for 48 hours.

  • Self-Validation Step (Mechanistic Rescue): In parallel wells, co-treat the cells with the compounds + 5 mM N-acetylcysteine (NAC, an ROS scavenger). If NAC rescues cell viability, it validates that the observed toxicity is specifically ROS-mediated, ruling out assay artifacts or non-specific osmotic shock.

  • ROS Quantification: Wash cells and incubate with 10 µM DCFDA (a fluorescent ROS probe) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to determine the IC50​ values.

Sources

Comparative

A Comparative Guide to the Reproducibility of 1,3''-Di-HABA Kanamycin A Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Regioselective Acylation in Kanamycin A Chemistry Kanamycin A, a cornerstone of the aminoglycoside antibiotic family, possess...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioselective Acylation in Kanamycin A Chemistry

Kanamycin A, a cornerstone of the aminoglycoside antibiotic family, possesses four distinct amino groups at the 1, 3, 6', and 3'' positions. This structural complexity presents a significant hurdle for synthetic chemists: achieving regioselective acylation. The synthesis of 1,3''-Di-(S)-4-amino-2-hydroxybutyryl (Di-HABA) Kanamycin A, a known byproduct in the industrial synthesis of the potent antibiotic Amikacin, exemplifies this challenge.[1] While often considered an impurity, the controlled and reproducible synthesis of this specific di-substituted isomer is of interest for reference standard generation, analytical method development, and further structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of potential synthetic strategies for producing 1,3''-Di-HABA Kanamycin A. We will dissect a plausible, multi-step chemical synthesis route, outlining the critical experimental choices and their underlying rationale. Furthermore, we will explore alternative methodologies and provide a comparative analysis to aid researchers in selecting and optimizing a reproducible synthesis protocol.

Methodology 1: A Regioselective Approach via Orthogonal Protection

This primary proposed method leverages a strategic application of orthogonal protecting groups to isolate the reactivity of the 1 and 3'' amino groups of Kanamycin A. This multi-step process is designed to maximize regioselectivity and yield a product amenable to straightforward purification.

Workflow Overview

cluster_0 Protection Cascade cluster_1 Di-acylation cluster_2 Deprotection & Purification KanamycinA Kanamycin A Step1 Selective 3,6'-Di-protection (e.g., Z-Cl, pH control) KanamycinA->Step1 Protected1 3,6'-Di-N-Cbz-Kanamycin A Step1->Protected1 Step2 Acylation of 1 & 3'' Amino Groups (Activated L-HABA derivative) Protected1->Step2 Protected2 1,3''-Di-HABA-3,6'-Di-N-Cbz-Kanamycin A Step2->Protected2 Step3 Removal of Cbz Protecting Groups (e.g., Hydrogenolysis) Protected2->Step3 FinalProduct_crude Crude 1,3''-Di-HABA Kanamycin A Step3->FinalProduct_crude Step4 Chromatographic Purification (Ion-Exchange/Reversed-Phase) FinalProduct_crude->Step4 FinalProduct_pure Pure 1,3''-Di-HABA Kanamycin A Step4->FinalProduct_pure

Caption: Proposed synthetic workflow for 1,3''-Di-HABA Kanamycin A.

Experimental Protocol

Step 1: Selective Protection of the 3 and 6' Amino Groups

The cornerstone of this synthesis is the differentiation of Kanamycin A's amino groups. The 3 and 6' primary amino groups are generally more sterically accessible and can be selectively protected under carefully controlled conditions. The benzyloxycarbonyl (Cbz or Z) group is an excellent choice due to its stability and clean removal by hydrogenolysis.

  • Dissolution: Suspend Kanamycin A sulfate in a mixture of dioxane and water.

  • pH Adjustment: Adjust the pH of the solution to approximately 9.5-10.0 with a suitable base (e.g., sodium carbonate). This deprotonates the amino groups, rendering them nucleophilic.

  • Protection Reaction: Cool the solution to 0-5 °C in an ice bath. Add benzyloxycarbonyl chloride (Z-Cl) dropwise while vigorously stirring and maintaining the pH. The stoichiometry of Z-Cl is critical and should be slightly above 2 equivalents.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the formation of the di-protected species and minimize the formation of tri- and tetra-protected byproducts.[2]

  • Work-up and Isolation: Once the reaction is complete, adjust the pH to neutral and extract the product. The 3,6'-di-N-Cbz-Kanamycin A can be isolated by precipitation or crystallization.

Expertise & Experience: The pH control is paramount in this step. A higher pH can lead to over-acylation, while a lower pH will result in incomplete reaction. The use of a biphasic system or a water-miscible organic solvent like dioxane aids in the solubility of both the starting material and the reagent.

Step 2: Di-acylation of the 1 and 3'' Amino Groups

With the 3 and 6' positions blocked, the remaining 1 and 3'' amino groups are now targets for acylation with the (S)-4-amino-2-hydroxybutyryl (L-HABA) side chain. The L-HABA must be appropriately activated and its own amino group protected.

  • Preparation of Acylating Agent: Prepare N-benzyloxycarbonyl-L-HABA N-hydroxysuccinimide ester. This activated ester is a common and effective acylating agent.

  • Acylation Reaction: Dissolve the 3,6'-di-N-Cbz-Kanamycin A in a suitable solvent system, such as a mixture of water and a water-immiscible solvent (e.g., methylene chloride), as described in patents for Amikacin synthesis.[3]

  • pH Control: Maintain the pH of the aqueous phase between 4.5 and 6.5.[3] This ensures that the target amino groups are sufficiently nucleophilic while minimizing side reactions.

  • Reagent Addition: Add the N-benzyloxycarbonyl-L-HABA N-hydroxysuccinimide ester to the reaction mixture and stir at room temperature.

  • Monitoring and Isolation: Monitor the reaction by HPLC. Upon completion, the fully protected 1,3''-Di-HABA-3,6'-Di-N-Cbz-Kanamycin A can be isolated by precipitation and filtration.

Trustworthiness: The use of an activated N-hydroxysuccinimide ester of the HABA side chain provides a self-validating system by favoring clean acylation with a readily removable byproduct (N-hydroxysuccinimide). The pH control is again critical to prevent acylation of the hydroxyl groups.

Step 3: Global Deprotection

The final synthetic step involves the removal of all Cbz protecting groups to yield the target molecule.

  • Hydrogenolysis: Dissolve the fully protected intermediate in a suitable solvent (e.g., a mixture of water, acetic acid, and methanol).

  • Catalyst: Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Reaction Completion: Monitor the reaction by HPLC until all Cbz groups have been cleaved.

  • Catalyst Removal and Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. The crude 1,3''-Di-HABA Kanamycin A can be isolated by precipitation from the filtrate, for example, by the addition of acetone.

Step 4: Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, mono-acylated species, and other isomers.

  • Chromatography: Employ ion-exchange chromatography, which is highly effective for separating aminoglycosides based on their charge.[2] A gradient of increasing salt concentration or pH is typically used for elution. Reversed-phase HPLC with an ion-pairing agent can also be utilized for both analytical and preparative-scale purification.[4]

  • Characterization: The identity and purity of the final product should be confirmed by:

    • HPLC: To assess purity against a reference standard if available.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of acylation.

Alternative Synthesis Strategies: A Comparative Overview

While the orthogonal protection strategy offers a high degree of control, other approaches could be considered, each with its own set of advantages and challenges.

Method Description Advantages Disadvantages & Reproducibility Challenges
Method A: Orthogonal Protection Multi-step synthesis using protecting groups (e.g., Cbz) to direct acylation to the 1 and 3'' positions.High regioselectivity, cleaner reaction profile, potentially higher final purity.Multiple steps, requires careful optimization of each step, potential for yield loss at each stage.
Method B: Silylation Approach Temporary protection of hydroxyl and some amino groups using a silylating agent (e.g., HMDS), followed by acylation.[6]Fewer steps than a full orthogonal protection strategy.Poor regioselectivity between the 1 and 3'' amino groups is likely, leading to a complex mixture of products that is difficult to separate. Reproducibility can be low.
Method C: Metal Chelation Use of divalent metal cations (e.g., Zn²⁺, Cu²⁺) to form a complex with Kanamycin A, sterically hindering certain amino groups to direct acylation.[7][8]Can offer a degree of regioselectivity in a one-pot reaction.The precise regioselectivity for di-acylation at the 1 and 3'' positions is not well-established and would require significant empirical optimization. Complex formation can be sensitive to reaction conditions.

Data Presentation and Analytical Considerations

Reproducibility in the synthesis of 1,3''-Di-HABA Kanamycin A is critically dependent on robust analytical methods to monitor the reaction and characterize the final product.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both in-process control and final purity assessment.

    • Column: C18 columns are commonly used.[5]

    • Mobile Phase: Due to the polar nature of aminoglycosides, reversed-phase chromatography often requires an ion-pairing agent (e.g., heptafluorobutyric acid) or operates under HILIC or mixed-mode conditions.[9]

    • Detection: Aminoglycosides lack a strong UV chromophore. Therefore, detection is typically achieved after pre-column derivatization (e.g., with 2,4,6-trinitrobenzenesulfonic acid or Hantzsch reagent) or by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[5][10]

Illustrative HPLC Separation Challenge

cluster_0 Reaction Mixture Components cluster_1 HPLC Separation cluster_2 Eluted Peaks KanamycinA Kanamycin A HPLC HPLC Column (e.g., C18 with Ion-Pairing) KanamycinA->HPLC MonoHABA Mono-HABA Isomers (1, 3, 6', 3'') MonoHABA->HPLC DiHABA 1,3''-Di-HABA (Target) + other Di-HABA Isomers DiHABA->HPLC TriHABA Tri-HABA Isomers TriHABA->HPLC Peak1 Peak 1 HPLC->Peak1 Early Elution Peak2 Peak 2 HPLC->Peak2 Peak3 Peak 3 (Target) HPLC->Peak3 Peak4 Peak 4 HPLC->Peak4 Late Elution

Caption: Isomeric complexity in the synthesis of 1,3''-Di-HABA Kanamycin A.

Conclusion

The reproducible synthesis of 1,3''-Di-HABA Kanamycin A is a challenging yet achievable goal for the skilled synthetic chemist. While it exists as a byproduct of Amikacin production, its targeted synthesis necessitates a carefully planned and executed strategy. The Orthogonal Protection method (Method A) , although multi-stepped, offers the most logical and controllable pathway to achieving high regioselectivity and, ultimately, a pure final product. The success of this, or any other method, is intrinsically linked to the use of robust in-process analytical controls and powerful chromatographic purification techniques. This guide provides the foundational knowledge and experimental rationale for researchers to develop a reproducible and scalable synthesis of this important Kanamycin A derivative.

References

  • Rasayan J. Chem. IMPROVEMENT OF RELATED COMPOUND ANALYTICAL METHOD IN AMIKACIN BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Google Patents. Process for the synthesis of amikacin. US5763587A.
  • Google Patents. A process for the synthesis of amikacin. EP0317970B1.
  • Al-Sagar, K. A., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. RSC Advances, 10(62), 37943-37951. [Link]

  • Google Patents. Novel process for the synthesis of amikacin. EP0218292A1.
  • Google Patents. Novel process for the synthesis of amikacin. US4902790A.
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